(4-(Pyren-1-yl)phenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-pyren-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPUXCQLIMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731285 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872050-52-7 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-(Pyren-1-yl)phenyl)boronic acid
Introduction
This compound is an aromatic boronic acid distinguished by the incorporation of a pyrene moiety. This unique structure imparts valuable photophysical properties, particularly strong fluorescence, which, combined with the versatile reactivity of the boronic acid group, makes it a compound of significant interest in various scientific fields. Arylboronic acids are a class of compounds known for their stability, low toxicity, and utility in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1]
The pyrene group acts as a fluorophore, a chemical group that can emit light after being excited.[1] This property is central to the application of this compound as a fluorescent probe.[1][2] Furthermore, the boronic acid functional group is a mild Lewis acid capable of forming reversible covalent bonds with diols (compounds with two hydroxyl groups), a characteristic that is fundamental to its use in molecular sensing and for binding to sugar structures (glycans) that are often overexpressed on the surface of cancer cells.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The integration of a large, polycyclic aromatic pyrene unit into the phenylboronic acid structure defines its physical and chemical characteristics.
General and Spectroscopic Data
The following tables summarize the key identifying and spectroscopic data for this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 872050-52-7 | [1] |
| Molecular Formula | C₂₂H₁₅BO₂ | |
| Molecular Weight | 322.2 g/mol | [1] |
| Appearance | White to yellow powder | [3][4] |
| InChI Key | ISMRPUXCQLIMJL-UHFFFAOYSA-N |[1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons typically exhibit chemical shifts in the range of δ 8.07–7.99 ppm. | [1] |
| IR Spectroscopy | Characteristic peaks for B-O and O-H stretching vibrations are present. | [1] |
| Mass Spectrometry (HRMS) | Used to confirm the exact molecular weight and elemental composition. |[1] |
Photophysical and Acid-Base Properties
The compound's fluorescence and its reactivity as a Lewis acid are its most significant features.
Table 3: Photophysical Properties of this compound
| Property | Description | Reference |
|---|---|---|
| UV-Vis Absorption | The electronic absorption spectrum is dominated by the π-π* transitions of the pyrene core. | [1] |
| Fluorescence | The pyrene moiety provides a strong fluorescent signal that can be modulated upon binding to analytes such as diols.[1] Pyrene-based structures can exhibit strong emission when excited, for example, at 365 nm.[5][6] |
Table 4: Acid-Base Properties of this compound
| Property | Value | Description | Reference |
|---|
| pKa | ~8.5 | The extended π-conjugation of the pyrene ring increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid (pKa 8.83).[3] This enhances its Lewis acid character, making it more reactive toward nucleophiles like diols at physiological pH. |[1] |
Solubility and Stability
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The primary method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] A common strategy involves a two-step process starting with the Miyaura borylation of 1-bromopyrene.[1]
Step 1: Miyaura Borylation of 1-Bromopyrene
-
Reactants: 1-bromopyrene is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
-
Catalyst System: A palladium catalyst, for example, [Pd(dppf)Cl₂], and a base like potassium acetate (KOAc) are used.
-
Solvent: Anhydrous solvents such as dioxane or DMF are typically used.
-
Procedure: The reactants are mixed in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated (e.g., to 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product, 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, is purified using column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reactants: The purified pyrene boronic ester from Step 1 is coupled with a suitable aryl halide, such as 4-bromophenylboronic acid or its corresponding ester.
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃ in an aqueous solution) are required.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is commonly employed.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere. The mixture is heated to reflux for several hours. Reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is evaporated, and the final product, this compound, is purified by recrystallization or column chromatography.
Characterization Techniques
A suite of analytical methods is essential to confirm the identity, purity, and structure of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as the B-O and O-H stretching vibrations of the boronic acid moiety.[1]
Applications in Research and Development
The dual functionality of the pyrene fluorophore and the diol-binding boronic acid group enables several advanced applications.
Fluorescence-Based Sensing
A primary application is in the development of fluorescent sensors. The boronic acid group can form reversible covalent complexes with molecules containing 1,2- or 1,3-diol groups, such as sugars.[1] This binding event alters the electronic environment of the pyrene fluorophore, leading to a detectable change in its fluorescence emission (e.g., intensity or wavelength shift).[1] This principle is the basis for creating sensors to visualize biological structures and processes.[1]
-
Cancer Cell Imaging: The boronic acid can selectively bind to glycans that are overexpressed on the surface of cancer cells, allowing for targeted fluorescent labeling and imaging.[1]
Organic Electronics and Materials Science
As a building block in organic synthesis, this compound is used to construct larger conjugated molecules for electronic applications.[1]
-
Organic Semiconductors: Through Suzuki-Miyaura coupling reactions, it can be incorporated into complex pyrene-aryl conjugates designed for use in organic electronic devices.[1]
-
Supramolecular Chemistry: The ability of the pyrene units to engage in π-stacking interactions, combined with the reactivity of the boronic acid, can be harnessed to construct ordered, self-assembling functional materials.[1]
References
- 1. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. en.lnu.edu.cn [en.lnu.edu.cn]
- 6. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of pyrene-based boronic acids. These compounds are of significant interest in medicinal chemistry, materials science, and chemical sensor development due to the unique photophysical properties of the pyrene core combined with the versatile reactivity and binding capabilities of the boronic acid moiety. This document offers detailed experimental protocols, tabulated NMR data for key compounds, and visual representations of synthetic pathways to facilitate the identification, characterization, and utilization of these valuable molecules.
Introduction to Pyrene-Based Boronic Acids
Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its high quantum yield of fluorescence and its propensity for excimer formation, making it a popular fluorophore in sensing applications. The introduction of a boronic acid group [-B(OH)₂] onto the pyrene scaffold imparts the ability to form reversible covalent bonds with 1,2- and 1,3-diols, a feature widely exploited for the detection of saccharides and other biologically relevant molecules. The position of the boronic acid substituent on the pyrene ring significantly influences the electronic properties and, consequently, the NMR spectral characteristics of the molecule. This guide focuses on the detailed NMR analysis of pyrene-1-boronic acid and its derivatives, with comparative data for other isomers.
General Synthetic Strategies
The synthesis of pyrene-based boronic acids typically proceeds through the borylation of a corresponding bromopyrene precursor. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed reaction of a bromopyrene with a diboron reagent, such as bis(pinacolato)diborane (B₂pin₂), followed by hydrolysis to the free boronic acid. An alternative route involves the lithiation of bromopyrene followed by quenching with a trialkyl borate.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and purification of pyrene-based boronic acids. The following protocols are based on established literature methods.[1]
Synthesis of 1-Bromopyrene
To a stirred solution of pyrene (1.01 g, 5 mmol) and hydrobromic acid (0.62 mL of a 48% aqueous solution, 5.5 mmol) in a 1:1 (v/v) mixture of methanol and diethyl ether (10 mL), hydrogen peroxide (30%, 0.20 g, 10 mmol) is added slowly over 20 minutes while maintaining the temperature below 12 °C. The mixture is then stirred at 30 °C for 12 hours. After completion, the solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate (100 mL) and washed three times with a 5% aqueous potassium bromide solution (3 x 100 mL). The organic phase is dried over anhydrous sodium sulfate. The final product is purified by flash column chromatography on silica gel.[1]
Synthesis of Pyrene-1-boronic acid pinacol ester (via Miyaura Borylation)
In a solution of 1-bromopyrene (2.5 g, 8.9 mmol) in dioxane, Pd(dppf)Cl₂ (0.33 g, 0.44 mmol), bis(pinacolato)diborane (3.39 g, 13.3 mmol), and KOAc (2 g, 20.4 mmol) are added. The reaction mixture is degassed with nitrogen and stirred overnight at 90 °C. After the reaction is complete, the mixture is poured into water and extracted with chloroform. The organic layer is dried with Na₂SO₄, and the solvent is removed. The residue is purified by column chromatography.[1]
Synthesis of Pyrene-1-boronic acid
The pyrene-1-boronic acid pinacol ester is subjected to oxidative cleavage to yield the free boronic acid. Sodium periodate (NaIO₄) is typically used for this conversion in a biphasic solvent system, followed by acidification with HCl. After stirring for 24 hours, the product is extracted, and the solvent is removed. The pure product can be obtained by washing the residue with benzene.[1]
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for pyrene-1-boronic acid and its derivatives. All ¹H NMR chemical shifts are reported to two decimal places, and ¹³C NMR shifts are reported to one decimal place.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | H-9 | H-10 | Other Signals | Solvent |
| Pyrene-1-boronic acid [1] | - | - | - | - | - | - | - | - | - | 8.79 (d, 1H), 8.66 (s, 2H, -B(OH)₂), 8.35 (d, 1H), 8.14-8.30 (m, 6H), 8.04 (t, 1H) | DMSO-d₆ |
| Pyrene-1-boronic acid neopentyl glycol ester [1] | - | - | - | - | - | - | - | - | - | 9.09 (d, 1H), 8.53 (d, 1H), 7.99-8.23 (m, 7H) | 4.01 (s, 4H, -OCH₂), 1.18 (s, 6H, -CH₃) |
| Pyrene-2-boronic acid pinacol ester [2] | - | - | - | - | - | - | - | - | - | 8.67 (s, 2H), 8.17 (d, J=7.6 Hz, 2H), 8.12 (d, J=9.0 Hz, 2H), 8.07 (d, J=9.0 Hz, 2H), 8.03 (d, J=7.3 Hz, 1H) | 1.48 (s, 12H, -CH₃) |
| Pyrene-2,7-diboronic acid pinacol ester [2] | - | - | - | - | - | - | - | - | - | 8.62 (s, 4H), 8.09 (s, 4H) | 1.46 (s, 24H, -CH₃) |
Note: Specific proton assignments on the pyrene ring for multiplets are often complex and may require 2D NMR techniques for definitive assignment. The data presented reflects the reported values in the literature.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Pyrene Carbons | Other Carbons | Solvent |
| Pyrene-1-boronic acid [1] | 134.1, 132.6, 131.9, 131.5, 130.9, 130.5, 128.6, 127.6, 126.9, 126.0, 125.0, 124.1, 123.7, 123.1 (C-B bond not reported) | - | DMSO-d₆ |
| Pyrene-1-boronic acid neopentyl glycol ester [1] | 135.9, 133.0, 131.2, 130.8, 128.2, 128.0, 127.6, 127.4, 125.6, 125.1, 125.0, 124.8, 124.6, 124.1 (C-B bond not reported) | 72.7 (-OCH₂), 31.9 (quat-C), 22.0 (-CH₃) | CDCl₃ |
| Pyrene-2-boronic acid pinacol ester [2] | 131.7, 131.5, 130.5, 127.9, 127.4, 126.5, 126.4, 125.0, 124.7 (C-B bond not reported) | 84.3 (quat-C), 25.1 (-CH₃) | CDCl₃ |
| Pyrene-2,7-diboronic acid pinacol ester [2] | 131.3, 131.0, 127.8, 126.4 (C-B bond not reported) | 84.3 (quat-C), 25.1 (-CH₃) | CDCl₃ |
Note: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.
NMR Analysis Workflow
The characterization of a newly synthesized pyrene-based boronic acid typically follows a structured NMR analysis workflow.
This workflow begins with standard 1D ¹H and ¹³C NMR experiments to obtain an overview of the molecule's structure. For more complex substitution patterns or for unambiguous assignment of all signals, a suite of 2D NMR experiments is employed. COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton-carbon pairs. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.
Conclusion
The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a foundational dataset for researchers working with pyrene-based boronic acids. The characteristic chemical shifts of the pyrene protons in the aromatic region (typically δ 8.0-9.1 ppm) and the influence of the boronic acid substituent are key identifiers. The provided synthetic and analytical workflows offer a practical framework for the preparation and confident characterization of these important compounds. As the field of pyrene-based functional molecules continues to expand, a thorough understanding of their NMR properties will remain an indispensable tool for innovation.
References
An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid is a specialized arylboronic acid that incorporates a large, fluorescent pyrene moiety. This unique structure makes it a valuable building block in the synthesis of advanced materials, fluorescent probes, and sensors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for creating complex pyrene-aryl conjugates. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation.
This guide provides a summary of the available solubility information for analogous compounds, outlines a standard experimental protocol for determining solubility, and illustrates key experimental and logical workflows. As of this review, specific quantitative solubility data for this compound in organic solvents is not available in published literature. This highlights a common data gap for specialized boronic acids.[1][2] Therefore, this document provides general solubility trends for a parent compound and equips researchers with the methodology to generate specific data for the target molecule.
Solubility Profile of an Analogous Compound: Phenylboronic Acid
In the absence of specific data for this compound, the solubility characteristics of its parent compound, phenylboronic acid, can provide a useful baseline. The large, nonpolar pyrene group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to the parent acid. Phenylboronic acid is generally soluble in most polar organic solvents.[3]
Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents
| Solvent Class | Examples | Solubility Level | Reference |
| Ethers | Diethyl ether, THF | High | [4][5][6] |
| Ketones | Acetone, 3-Pentanone | High | [4][5][6] |
| Chlorinated Solvents | Chloroform | Moderate | [4][5][6] |
| Alcohols | Ethanol, Methanol | Soluble | [3] |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | [4][5][6] |
| Aprotic Polar | DMSO, DMF | Soluble | |
| Aromatic | Toluene, Benzene | Sparingly Soluble |
Note: This table is based on data for phenylboronic acid and serves as an estimate. The pyrene moiety in the target compound will influence its solubility.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method is required. The OECD Test Guideline 105 (Shake-Flask Method) is a widely accepted and robust protocol for determining the solubility of substances.[7][8][9] It is suitable for compounds with solubilities above 0.01 g/L.[7][10]
Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The solution is then separated from the undissolved solid, and the concentration of the dissolved substance in the filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, GC).[9]
Apparatus:
-
Constant temperature water bath or shaker incubator (controlled to ± 0.5 °C).
-
Glass flasks with low-adsorption stoppers.
-
Centrifuge capable of temperature control.
-
Syringe filters (e.g., 0.22 µm PTFE) compatible with the solvent.
-
Calibrated analytical instrument (e.g., HPLC with UV detector).
-
Standard laboratory glassware.
Procedure:
-
Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility and the time required to reach equilibrium.[8]
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Agitation: Seal the flask and place it in the constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours). A minimum of three flasks should be prepared.
-
Phase Separation: After equilibration, allow the flasks to stand in the temperature bath for at least 24 hours to allow the solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation in a temperature-controlled centrifuge or by filtration using a syringe filter chemically inert to the solvent.[7]
-
Analysis: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method. For a UV-active compound like this, HPLC-UV is often suitable.
-
Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical factors influencing the solubility of arylboronic acids.
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Caption: Factors influencing the solubility of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Phytosafe [phytosafe.com]
Photophysical Properties of Pyrene-Containing Boronic Acids: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth exploration of the photophysical properties of pyrene-containing boronic acids, a class of molecules that has garnered significant interest for its versatile applications in sensing, materials science, and drug development. By covalently linking the highly fluorescent pyrene moiety with the diol-recognizing boronic acid group, researchers have developed powerful probes capable of detecting a wide range of biologically relevant analytes. This document details the core photophysical mechanisms, summarizes key quantitative data, outlines experimental protocols, and illustrates the underlying principles with clear diagrams.
Introduction to Pyrene-Boronic Acid Conjugates
Pyrene-containing boronic acids merge the exceptional photophysical characteristics of the pyrene fluorophore with the versatile binding capabilities of boronic acid. This combination has led to the development of advanced fluorescent sensors and functional materials.
The Pyrene Fluorophore
Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive photophysical properties. It possesses a long fluorescence lifetime and a high fluorescence quantum yield, making it an excellent emissive chromophore.[1][2] A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations or when two pyrene units are brought into close proximity.[2][3] This results in a characteristic broad, red-shifted emission band, in addition to its structured monomer emission. The ratio of monomer to excimer emission is highly sensitive to the local environment, a property widely exploited in sensing applications.[4]
The Boronic Acid Moiety
Boronic acids are Lewis acids that can reversibly and covalently bind with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters.[5][6] This interaction is fundamental to their use as synthetic receptors for saccharides (e.g., glucose, fructose), catechols, and other biologically important diol-containing compounds.[6][7] The binding affinity is pH-dependent, as the boronic acid must typically be in its anionic, sp³-hybridized state to form a stable complex with a diol.[8]
Core Photophysical Sensing Mechanisms
The fluorescence output of pyrene-boronic acid conjugates can be modulated upon analyte binding through several distinct mechanisms.
Photoinduced Electron Transfer (PET)
In many designs, the boronic acid group acts as an electron-withdrawing moiety that quenches the fluorescence of the adjacent pyrene fluorophore through a photoinduced electron transfer (PET) process.[9] When the boronic acid binds to a diol-containing analyte, the resulting boronate ester formation can inhibit or block this PET pathway. This restores the fluorescence of the pyrene unit, leading to a "turn-on" sensor response.[6][9]
Analyte-Induced Aggregation and Excimer Formation
The formation of pyrene excimers provides a ratiometric sensing signal. In these systems, individual probe molecules exhibit pyrene's characteristic monomer fluorescence. The binding of a specific analyte can induce the aggregation of the probe molecules, bringing the pyrene units into close enough proximity to form excimers. This results in a decrease in monomer emission and a simultaneous increase in the red-shifted excimer emission. This change in the excimer-to-monomer intensity ratio is often used for quantitative detection.[4][6]
Applications in Sensing and Detection
Saccharide Detection
A primary application of pyrene-boronic acids is in the fluorescent sensing of saccharides.[7] The reversible binding of the boronic acid to the cis-diol groups of sugars like glucose and fructose leads to a measurable change in fluorescence, often at physiologically relevant pH levels.[5][8] The selectivity can be tuned by designing molecules with multiple boronic acid groups (diboronic acids) that match the spacing of hydroxyl groups on a target saccharide.[10]
Reactive Oxygen Species (ROS) Detection
Pyrene-boronic acids are also effective probes for reactive oxygen species (ROS), which are implicated in numerous diseases.[11][12] Highly reactive species like hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) can rapidly and irreversibly oxidize the C-B bond of the boronic acid to a C-O bond, releasing a phenol derivative.[13] This chemical transformation, known as oxidative deboronation, permanently alters the electronic properties of the molecule, causing a significant change in its fluorescence and enabling the detection of ROS in biological systems.[12][13]
Quantitative Photophysical Data
The photophysical properties of these compounds are highly dependent on the specific molecular structure, solvent, pH, and the presence of analytes. The following table summarizes representative data from the literature.
| Compound/System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_F) | Molar Extinction (ε) (M⁻¹cm⁻¹) | Notes |
| Pyrene (in cyclohexane) | 317 | - | 0.32 | 54,000 at 335 nm | A baseline reference for the pyrene fluorophore. |
| LNU-45 (Pyrene-boronic acid polymer in THF) | 365 | 469 | 0.21 | - | A fluorescent porous organic polymer for pesticide detection.[1] |
| LNU-47 (Pyrene-boronic acid polymer in THF) | 365 | - | 0.13 | - | A structural analogue of LNU-45.[1] |
| Pyrenemaleimide-Actin Adduct | - | - | - | - | Shows complex decay with lifetimes of 17, 48, and 111 ns.[14] |
| Pyrenyliodoacetamide-Actin Adduct | - | - | - | - | Shows complex decay with lifetimes of 3, 14, and 60 ns.[14] |
Experimental Protocols
General UV-Vis and Fluorescence Spectroscopy
A standardized protocol is crucial for obtaining reliable and reproducible photophysical data.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrene-boronic acid derivative in a suitable solvent (e.g., THF, buffered aqueous solution). Use a 1 cm pathlength quartz cuvette. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the spectrofluorometer, typically at or near λ_abs.
-
Record the emission spectrum over the expected range for pyrene monomer (approx. 370-420 nm) and excimer (approx. 450-550 nm) emission.
-
Ensure that the collected spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector and optics.
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is often determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) under identical experimental conditions.
-
Analyte Sensing Experiment: To evaluate sensing capabilities, aliquots of a concentrated analyte stock solution are incrementally added to the probe solution. A fluorescence spectrum is recorded after each addition to monitor the change in emission intensity or the ratiometric monomer/excimer signal.[15]
Conclusion and Future Outlook
Pyrene-containing boronic acids are a versatile and powerful class of fluorescent molecules. Their photophysical properties, governed by mechanisms such as PET and excimer formation, can be rationally designed and tuned for specific applications. They have proven to be invaluable tools for the detection of biologically crucial molecules like saccharides and reactive oxygen species. Future research will likely focus on developing probes with enhanced selectivity and sensitivity for in-vivo imaging, creating novel "smart" materials with stimuli-responsive properties, and integrating these molecules into diagnostic platforms for clinical and environmental monitoring.
References
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties and applications of coordination complexes incorporating pyrene [scite.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 8. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 9. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. boronic-acid-based-sensors-for-small-molecule-reactive-species-a-review - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Towards selective detection of reactive oxygen and nitrogen species with the use of fluorogenic probes – limitations, progress, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence spectroscopic studies of pyrene-actin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C6PP00052E [pubs.rsc.org]
The Intricate Dance of Light and Matter: A Technical Guide to the Fluorescence Quenching Mechanisms of Pyrene Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular sensing and diagnostics, pyrene boronic acid derivatives have emerged as powerful tools, offering a highly sensitive and versatile platform for the detection of a wide array of biologically significant molecules. Their utility is rooted in the fascinating phenomenon of fluorescence quenching, a process where the characteristic light emission of the pyrene fluorophore is diminished or altered upon interaction with a specific analyte. This in-depth technical guide delves into the core fluorescence quenching mechanisms of pyrene boronic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and applications of these remarkable compounds.
Core Quenching Mechanisms at Play
The fluorescence of pyrene boronic acid derivatives is primarily modulated through three key quenching mechanisms: Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Caused Quenching (ACQ). Understanding these mechanisms is paramount to the rational design of novel sensors with enhanced selectivity and sensitivity.
Photoinduced Electron Transfer (PET)
PET is a predominant mechanism in pyrene boronic acid sensors, particularly for the detection of saccharides. In the unbound state, the boronic acid moiety can act as an electron acceptor, quenching the fluorescence of the nearby pyrene fluorophore upon excitation. This occurs through the transfer of an electron from the excited pyrene (the donor) to the boronic acid group.
Upon binding of a diol-containing analyte, such as a saccharide, to the boronic acid, a stable cyclic boronate ester is formed. This binding event alters the electronic properties of the boron center, making it a poorer electron acceptor. Consequently, the PET process is inhibited, leading to a "turn-on" fluorescence response, where the emission of the pyrene fluorophore is restored or enhanced. The strength of this response is directly proportional to the concentration of the analyte, forming the basis for quantitative detection.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of pyrene boronic acid derivatives, a sensor can be designed with pyrene as the donor and another fluorophore as the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra.
Analyte binding to the boronic acid moiety can induce a conformational change in the sensor molecule, altering the distance between the pyrene donor and the acceptor. This change in distance directly impacts the FRET efficiency, leading to a ratiometric change in the fluorescence emission. Ratiometric sensing, which relies on the ratio of two emission intensities, offers a significant advantage as it is less susceptible to fluctuations in probe concentration and excitation intensity, leading to more robust and reliable measurements.
Aggregation-Caused Quenching (ACQ)
Pyrene, as a planar aromatic molecule, has a strong tendency to form aggregates, particularly in aqueous environments or at high concentrations. This aggregation often leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ). In the aggregated state, the pyrene molecules are in close proximity, leading to non-radiative decay pathways that dissipate the excitation energy as heat rather than light.
While ACQ can be a limitation, it can also be harnessed for sensing applications. For instance, a pyrene boronic acid derivative might be designed to be in a monomeric, fluorescent state in the absence of an analyte. Upon binding to a target molecule, the resulting complex could be induced to aggregate, leading to a "turn-off" fluorescence response. Conversely, some research focuses on designing pyrene derivatives that exhibit Aggregation-Induced Emission (AIE), where aggregation leads to an enhancement of fluorescence.
Quantitative Data Summary
The following tables summarize key quantitative data for selected pyrene boronic acid derivatives, providing a comparative overview of their performance in sensing various analytes.
Table 1: Binding Constants of Pyrene Boronic Acid Derivatives with Saccharides
| Sensor | Analyte | Binding Constant (K_a, M⁻¹) | Conditions | Reference |
| 1-Pyreneboronic acid | D-Fructose | 4365 | Aqueous solution | [1] |
| 1-Pyreneboronic acid | D-Glucose | 110 | Aqueous solution | [1] |
| Sensor 16 (a diboronic acid pyrene derivative) | D-Fructose | 353 | Aqueous solution | [2] |
| Sensor 16 (a diboronic acid pyrene derivative) | D-Glucose | 1378 | Aqueous solution | [2] |
| Diboronic acid sensor 13 | D-Glucose | 142 ± 12 | - | [2] |
Table 2: Fluorescence Response of Pyrene Boronic Acid Sensors to Saccharides
| Sensor | Analyte | Fluorescence Change | Fold Increase | Reference |
| Sensor 13 | D-Glucose | Enhancement | 3-fold | [2] |
| Sensor 14 | D-Glucose | Enhancement | 4.5-fold | [2] |
| Sensor 15 | D-Glucose | Enhancement | 1.5-fold | [2] |
| Sensor 16 | D-Glucose | Enhancement | 3.9-fold | [2] |
Table 3: Quantum Yields of Selected Boronic Acid-Based Fluorescent Probes
| Probe | Quantum Yield (Φ_f) | Conditions | Reference |
| o-BMOQBA | - | Water | [3] |
| m-BMOQBA | - | Water | [3] |
| p-BMOQBA | - | Water | [3] |
| BMOQ (control) | - | Water | [3] |
| BTTQ with PBA | 0.191 ± 0.0044 | - | [4] |
| BTTQ alone | 0.0101 ± 0.0004 | - | [4] |
Experimental Protocols
Synthesis of 1-Pyreneboronic Acid
A common method for the synthesis of 1-pyreneboronic acid involves the reaction of 1-bromopyrene with an organolithium reagent followed by quenching with a borate ester.[5]
Materials:
-
1-Bromopyrene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1-bromopyrene in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding aqueous HCl solution until the mixture is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-pyreneboronic acid.
Fluorescence Quenching Titration Experiment
Fluorescence quenching titration is a fundamental technique used to study the interaction between a fluorophore and a quencher.
Materials and Equipment:
-
Pyrene boronic acid derivative solution of known concentration
-
Analyte (quencher) solution of known concentration
-
Buffer solution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the pyrene boronic acid derivative in a suitable buffer. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1).
-
Prepare a stock solution of the analyte (quencher) in the same buffer.
-
Place a known volume of the pyrene boronic acid derivative solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the solution.
-
Add a small aliquot of the quencher solution to the cuvette, mix thoroughly, and allow the system to equilibrate.
-
Record the fluorescence emission spectrum after the addition of the quencher.
-
Repeat steps 5 and 6 with increasing concentrations of the quencher.
-
Correct the fluorescence intensity data for dilution effects.
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.
Signaling Pathways and Applications in Drug Development
Pyrene boronic acid derivatives are increasingly being utilized to probe and visualize key biological signaling pathways, offering valuable insights for drug development.
Sensing Saccharides in Cellular Environments
Abnormal glucose metabolism is a hallmark of cancer. Pyrene boronic acid-based sensors can be employed to visualize and quantify glucose uptake in living cells, providing a tool to study cancer cell metabolism and to screen for drugs that target glycolysis. For instance, a sensor that exhibits a "turn-on" fluorescence response upon binding to glucose can be used to map glucose concentrations within different cellular compartments.
Detecting Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are key signaling molecules involved in a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Pyrene boronic acid derivatives can be designed to react with specific ROS, such as hydrogen peroxide (H₂O₂), leading to a change in fluorescence. This allows for the real-time monitoring of ROS production in living cells in response to various stimuli or drug treatments.[6]
Applications in Drug Development
The unique properties of pyrene boronic acid derivatives make them valuable assets in the drug development pipeline:
-
High-Throughput Screening (HTS): The "turn-on" or "turn-off" fluorescence response of these sensors can be adapted for HTS assays to identify inhibitors of enzymes that produce or consume saccharides or ROS.
-
Diagnostic Tools: Pyrene boronic acid-based probes can be developed into diagnostic tools for diseases characterized by altered levels of specific biomarkers, such as glucose in diabetes or ROS in inflammatory diseases.[7]
-
Drug Delivery: The boronic acid moiety can be used to target drugs to specific sites, such as cancer cells that overexpress certain cell-surface glycans. The pyrene fluorophore can then be used to track the delivery and release of the drug.
Conclusion
The fluorescence quenching mechanisms of pyrene boronic acid derivatives provide a rich and versatile platform for the development of sophisticated molecular sensors. A thorough understanding of PET, FRET, and ACQ, coupled with robust experimental methodologies, empowers researchers to design and synthesize novel probes with tailored specificities and sensitivities. These tools hold immense promise for advancing our understanding of complex biological processes and for accelerating the discovery and development of new therapeutics and diagnostics.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of boronic acid derivatives by aniline in alcohols – A Negative deviation from Stern–Volmer equation [inis.iaea.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
The Influence of Electron-Donating and -Withdrawing Groups on Pyrene Boronic Acid Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical effects induced by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fluorescence of pyrene boronic acid. Pyrene boronic acid and its derivatives have emerged as powerful tools in molecular sensing and diagnostics, primarily due to the unique environmental sensitivity of the pyrene fluorophore combined with the versatile binding capabilities of the boronic acid moiety. Understanding how electronic modifications to the pyrene core modulate its fluorescence is critical for the rational design of advanced fluorescent probes and sensors.
Core Concepts in Fluorescence Modulation
The fluorescence of pyrene boronic acid derivatives is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). The boronic acid group itself plays a crucial dual role; in its neutral, trigonal planar (sp²) state, it acts as an electron-withdrawing group. Upon covalent binding with a 1,2- or 1,3-diol, such as a saccharide, it transitions to an anionic, tetrahedral (sp³) boronate ester, which functions as an electron-donating group.[1][2][3] This reversible transformation is the foundation of its use in fluorescent sensing.
Photoinduced Electron Transfer (PET)
In a typical PET sensor, the pyrene fluorophore is connected to a receptor (e.g., an amine) via a short spacer. The fluorescence is "off" when the receptor's lone pair of electrons can be transferred to the excited fluorophore, quenching the fluorescence. Interaction of the boronic acid with an analyte can disrupt this process, turning the fluorescence "on."
Figure 1: General mechanism of a Photoinduced Electron Transfer (PET) sensor.
Intramolecular Charge Transfer (ICT)
In ICT systems, an electron-donating group and an electron-withdrawing group are directly conjugated with the pyrene π-system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this ICT state is highly sensitive to solvent polarity and the electronic nature of the substituents. Changes in these factors lead to shifts in the emission wavelength. When the boronic acid binds a diol, its electronic character flips from withdrawing to donating, significantly altering the ICT process and causing a detectable spectral shift.[1][4]
Figure 2: Intramolecular Charge Transfer (ICT) mechanism modulation by diol binding.
Impact of Substituents on Photophysical Properties
The strategic placement of EDGs or EWGs on the pyrene core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths (λ_abs_ and λ_em_), Stokes shift, and fluorescence quantum yield (Φ_F_).
Electron-Withdrawing Groups (EWGs)
Attaching a strong EWG, such as a nitro group (–NO₂), to the pyrene ring typically leads to significant fluorescence quenching. For instance, 1-nitropyrene exhibits a very low fluorescence quantum yield (Φ_F_ ≈ 10⁻⁴) because the nitro group introduces efficient non-radiative decay pathways, diminishing the emissive properties of the pyrene core.[5][6] This effect is so pronounced that some nitro-substituted fluorophores show no observable fluorescence at all.[1] The neutral boronic acid group itself acts as a mild EWG, contributing to the overall electronic structure of the molecule.[1]
Electron-Donating Groups (EDGs)
Conversely, the introduction of EDGs, such as amino (–NH₂) or alkoxy (–OR) groups, generally enhances fluorescence. These groups increase the electron density of the pyrene π-system, often leading to higher fluorescence quantum yields and red-shifted emission spectra. N-alkylamino pyrene derivatives have been reported to be strongly emissive, with one example showing a quantum yield as high as 0.68.[7][8] This enhancement is crucial for developing "turn-on" sensors, where the formation of the anionic boronate ester (an EDG) upon analyte binding leads to a significant increase in fluorescence intensity.
Quantitative Data Summary
The following tables summarize the photophysical properties of pyrene and representative derivatives functionalized with electron-donating and electron-withdrawing groups. This data provides a quantitative basis for comparing the effects of different substituents.
| Compound | Substituent Type | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | Solvent | Ref. |
| Unsubstituted | |||||||
| Pyrene | None | 334 | 374, 385, 394 | ~3300 | 0.65 | Cyclohexane | [9] |
| EDG-Substituted | |||||||
| N-Benzylamino(pyren-1-yl)methylphosphonic acid | Amino (EDG) | ~345 | ~380, 398 | ~2800 | 0.68 | PBS | [7] |
| 2,7-bis(N(Ph)-C₆H₄-4-OMe)pyrene | Amino (EDG) | 433 | 511 | ~3600 | 0.89 | Toluene | [9] |
| EWG-Substituted | |||||||
| 1-Nitropyrene | Nitro (EWG) | 402 | 430 | ~1600 | ~10⁻⁴ | Acetonitrile | [5][6] |
| Pyren-1-ylboronic acid | Boronic Acid (EWG) | 358 | 377, 396 | ~1400 | N/A | N/A | [10] |
Note: Data is compiled from various sources and conditions; direct comparison should be made with caution. N/A indicates data not available in the cited sources.
Experimental Protocols
Detailed and robust experimental procedures are essential for synthesizing and characterizing these fluorescent probes. Below are representative protocols for the synthesis of a substituted pyrene boronic acid derivative via Suzuki-Miyaura coupling and for the measurement of its fluorescence quantum yield.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between a borylated pyrene and an aryl halide, a common method for creating complex pyrene derivatives.
Figure 3: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Methodology:
-
Reagent Preparation : To a Schlenk flask, add the pyrene boronic acid or ester (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., aqueous 2M K₂CO₃, 3.0 eq.).[11]
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitoring : Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted pyrene derivative.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Fluorescence Quantum Yield (Φ_F_) Measurement
The comparative method is a reliable technique for determining Φ_F_ by comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[12][13]
Figure 4: Workflow for measuring fluorescence quantum yield by the comparative method.
Detailed Methodology:
-
Standard Selection : Choose a fluorescence standard with a known quantum yield (Φ_std_) that absorbs and emits in a similar spectral region to the pyrene derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std_ = 0.58).[14]
-
Solution Preparation : Prepare a series of five to six dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength (λ_ex_) should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution.
-
Fluorescence Measurement : Record the corrected fluorescence emission spectrum for each solution using the same λ_ex_ and identical instrument settings (e.g., slit widths).
-
Data Analysis :
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
For both the standard and the sample, plot the integrated fluorescence intensity (I) versus the absorbance (A) at λ_ex_. The data should yield a straight line passing through the origin.
-
Determine the slope (Gradient) of each line.
-
-
Calculation : Calculate the quantum yield of the sample (Φ_s_) using the following equation:[13]
Φ_s_ = Φ_std_ × (Grad_s_ / Grad_std_) × (n_s_² / n_std_²)
Where Grad is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (std). If the same solvent is used, the refractive index term (n_s_² / n_std_²) cancels out.
Conclusion
The fluorescence of pyrene boronic acid is highly tunable through the strategic introduction of electron-donating and electron-withdrawing substituents. EWGs tend to quench fluorescence, while EDGs often enhance it. The boronic acid moiety's unique ability to switch from an electron-withdrawing to an electron-donating group upon diol binding is the cornerstone of its application in sensing. By leveraging these fundamental principles and applying robust synthetic and analytical protocols, researchers can rationally design and develop novel pyrene-based fluorescent probes with tailored properties for a wide range of applications in chemical biology and drug development.
References
- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, fluorescence properties and the promising cytotoxicity of pyrene-derived aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis, fluorescence properties and the promising cytotoxicity of pyrene–derived aminophosphonates | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. agilent.com [agilent.com]
- 14. iss.com [iss.com]
An In-depth Technical Guide to (4-(Pyren-1-yl)phenyl)boronic acid (CAS Number: 872050-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (4-(Pyren-1-yl)phenyl)boronic acid, registered under CAS number 872050-52-7. This compound is of significant interest in the fields of organic synthesis, materials science, and biomedical research, primarily due to its unique fluorescent properties and its ability to selectively bind to carbohydrates.
Core Properties
This compound is a solid, appearing as a light yellow to green powder or crystalline substance.[1] Its structure, featuring a pyrene moiety linked to a phenylboronic acid, gives rise to its distinct characteristics. The pyrene group is a well-known fluorophore, while the boronic acid functional group allows for versatile chemical reactions and specific molecular recognition.[2]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 872050-52-7 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(1-Pyrenyl)benzeneboronic acid | [1] |
| Molecular Formula | C₂₂H₁₅BO₂ | [1][2] |
| Molecular Weight | 322.17 g/mol | [1][4] |
| Physical State | Solid, powder to crystal | [1][4] |
| Appearance | Light yellow to yellow to green | [1] |
| pKa | ~8.5 | [2] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [5][6] |
| ¹H NMR (Aromatic Protons) | δ 8.07–7.99 ppm | [2] |
| ¹³C NMR (Carbonyl/Carboxylic Carbons) | δ 167.30–63.19 ppm | [2] |
Synthesis
The primary and most established method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of this compound.
Reactants:
-
1-Bromopyrene
-
4-Formylphenyl)boronic acid (as a precursor to the phenylboronic acid moiety) or a suitable boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, CsF)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve 1-bromopyrene and the phenylboronic acid derivative in the chosen solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Key Applications in Research and Development
The unique bifunctional nature of this compound, combining the fluorescence of pyrene with the reactivity of boronic acid, makes it a valuable tool in several research areas.
Cancer Cell Imaging and Targeting
A significant application of this compound is in the fluorescent labeling and imaging of cancer cells.[2][7] The boronic acid moiety can form reversible covalent bonds with cis-1,2-diols present in saccharides.[1][8] Many cancer cells overexpress certain glycans, such as sialic acid, on their surface.[3][7] this compound can selectively bind to these sialic acid residues, allowing for the targeted fluorescent labeling of cancer cells.[3][7] This interaction is pH-dependent, which can be exploited for controlled binding and release.[8]
Below is a diagram illustrating the binding of this compound to sialic acid on a cancer cell surface.
Organic Electronics
The pyrene core of the molecule makes it a candidate for use in organic electronics.[2] Through Suzuki-Miyaura coupling reactions, it can be incorporated into larger conjugated molecules that can function as organic semiconductors.[2]
Suppliers
This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks for organic synthesis. Below is a list of some suppliers:
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| TCI Chemicals | --INVALID-LINK-- |
| Benchchem | --INVALID-LINK-- |
| BoronPharm | --INVALID-LINK-- |
| Amadis Chemical | --INVALID-LINK-- |
| Angene International Limited | --INVALID-LINK-- |
| HANGZHOU LINGRUI CHEMICAL CO., LTD. | Not directly available |
| Warshel Chemical Ltd | --INVALID-LINK-- |
| BLDpharm | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
References
- 1. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - PMC [pmc.ncbi.nlm.nih.gov]
Role of the pyrene moiety in the fluorescence of boronic acid sensors
An In-depth Technical Guide on the Role of the Pyrene Moiety in the Fluorescence of Boronic Acid Sensors
Introduction
Boronic acid-based fluorescent sensors have emerged as a powerful tool for the detection and quantification of saccharides and other diol-containing compounds.[1][2][3] This capability stems from the unique ability of boronic acids to reversibly form covalent bonds with 1,2- or 1,3-diols in aqueous solutions.[4][5] When a fluorophore is integrated into the sensor's molecular structure, this binding event can be translated into a measurable change in fluorescence, providing a sensitive and selective method for analyte detection.[2][6]
Among the various fluorophores utilized, pyrene holds a prominent position due to its exceptional photophysical properties.[7][8] Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield, long fluorescence lifetime, and distinct dual emission characteristics, namely monomer and excimer fluorescence.[8][9][10][11] These features make pyrene a highly versatile component in the design of sophisticated fluorescent sensors.
This technical guide provides a comprehensive exploration of the multifaceted role of the pyrene moiety in the signaling mechanisms of boronic acid sensors. It is intended for researchers, scientists, and drug development professionals who are engaged in the design and application of fluorescent chemosensors.
Core Signaling Mechanisms
The fluorescence of a pyrene-boronic acid sensor is modulated by the binding of an analyte to the boronic acid receptor. This modulation occurs through several distinct photophysical mechanisms, which are detailed below.
Photoinduced Electron Transfer (PET)
Photoinduced Electron Transfer (PET) is a primary mechanism governing the function of many "turn-on" fluorescent sensors.[12][13] In a typical design, a tertiary amine is positioned near the boronic acid group. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can transfer to the photoexcited pyrene, quenching its fluorescence.[6][7] This process keeps the sensor in a non-fluorescent "off" state.
Upon the addition of a diol-containing analyte, the boronic acid binds to it, forming a cyclic boronate ester.[14] This binding increases the Lewis acidity of the boron atom, which in turn strengthens its interaction with the adjacent nitrogen.[4][15] This enhanced interaction lowers the energy of the nitrogen's lone pair, making the electron transfer to the excited pyrene energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence of the pyrene is restored, leading to a "turn-on" signal.[6][7][12]
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]
- 9. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valued in pharmaceutical and materials science for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] The use of (4-(Pyren-1-yl)phenyl)boronic acid as a coupling partner allows for the introduction of the pyrene moiety, a polycyclic aromatic hydrocarbon known for its unique photophysical properties, into various molecular scaffolds.[4] The resulting pyrene-functionalized biaryls are of significant interest for applications as fluorescent probes, in organic light-emitting diodes (OLEDs), and as building blocks for advanced materials.[4]
This document provides detailed application notes and protocols for performing the Suzuki-Miyaura coupling reaction with this compound and various aryl halides.
Applications
The Suzuki-Miyaura coupling reaction utilizing this compound is a versatile tool for the synthesis of a wide range of functionalized molecules. Key application areas include:
-
Drug Discovery and Development: The pyrene scaffold can be incorporated into drug candidates to act as a fluorescent tag for studying drug-target interactions, cellular uptake, and distribution. The formation of biaryl structures is a common motif in many approved drugs.[2]
-
Materials Science: The synthesis of pyrene-containing conjugated polymers and small molecules for use in electronic and optoelectronic devices is a significant application.[4] The high fluorescence quantum yields of many pyrene derivatives make them ideal for use in OLEDs.
-
Fluorescent Probes: The sensitivity of pyrene's fluorescence to its local environment allows for the design of probes that can detect specific analytes or changes in polarity, viscosity, and other microenvironmental factors.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Triphenylphosphine [PPh₃], XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide [DMF])
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% PPh₃).
-
Add the base (2.0 - 3.0 equivalents, e.g., K₂CO₃).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions that can be adapted for use with this compound.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 8 | 90-98 |
| 4-Iodoanisole | Pd(OAc)₂ (1.5) | PPh₃ (3) | Cs₂CO₃ (2.5) | DMF/H₂O (9:1) | 90 | 16 | 88-96 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis of biaryls using the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-(Pyren-1-yl)phenyl)boronic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid is a fluorescent probe that leverages the unique photophysical properties of pyrene and the diol-binding capability of boronic acid. The pyrene moiety is a well-known fluorophore characterized by its high quantum yield and sensitivity to the local environment, including the formation of excimers. The boronic acid group acts as a recognition site, forming reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in saccharides and other biologically relevant molecules. This interaction modulates the fluorescence of the pyrene unit, enabling the detection and quantification of target analytes.
The sensing mechanism primarily relies on the modulation of photoinduced electron transfer (PET) or changes in aggregation states leading to altered excimer emission upon binding of a diol to the boronic acid. In its unbound state, the boronic acid can act as an electron-withdrawing group, quenching the pyrene fluorescence. Upon binding to a diol, the boron atom's hybridization changes, altering its electronic properties and often leading to an enhancement of fluorescence.
These characteristics make this compound and its derivatives valuable tools for various applications, including the detection of saccharides, monitoring enzymatic reactions, and imaging of cells.
Data Presentation
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₁₅BO₂ |
| Molecular Weight | 322.17 g/mol |
| Appearance | Solid |
| CAS Number | 872050-52-7 |
Binding Affinity of Pyrene-Boronic Acid Probes with Saccharides
The binding constants (Kₐ) are crucial for understanding the affinity and selectivity of the probe for different analytes. The following table summarizes representative binding constants for pyrene-boronic acid derivatives with common saccharides. It is important to note that these values can be influenced by the specific structure of the probe, pH, and solvent conditions.
| Probe | Analyte | Binding Constant (Kₐ, M⁻¹) | pH | Solvent |
| Phenylboronic Acid | D-Fructose | 4365 | - | - |
| Phenylboronic Acid | D-Glucose | 110 | - | - |
| Diboronic Acid Sensor | D-Glucose | 1472 | - | Mixed Solvents |
| Cationic Diboronic Acid | D-Glucose | 2512 | Physiological | Aqueous |
| CN-Substituted Diboronic Acid | D-Glucose | 6489.5 | - | 33% MeOH/PBS |
| Diboronic Acid Sensor | D-Fructose | 316 | 7.77 | 33.3% Methanol/H₂O |
| Diboronic Acid Sensor | D-Galactose | 158 | 7.77 | 33.3% Methanol/H₂O |
Experimental Protocols
Protocol 1: General Procedure for Saccharide Detection using Fluorescence Spectroscopy
This protocol outlines the steps for the detection and quantification of saccharides using this compound.
Materials:
-
This compound
-
Stock solutions of target saccharides (e.g., D-glucose, D-fructose) of known concentrations
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, HEPES) at the desired pH (typically physiological pH 7.4)
-
Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a minimal amount of a suitable organic solvent like DMSO or methanol.
-
Prepare stock solutions of the saccharides to be tested (e.g., 100 mM) in the chosen buffer.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution of the fluorescent probe in the buffer to a final working concentration (e.g., 10 µM).
-
Prepare a series of saccharide solutions of varying concentrations by diluting the saccharide stock solution with the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the pyrene fluorophore. Typically, excitation is in the range of 340-350 nm, and emission is monitored over a range that includes both monomer (around 370-400 nm) and potential excimer (around 450-550 nm) fluorescence.
-
Transfer the working solution of the fluorescent probe into a quartz cuvette and record its baseline fluorescence spectrum.
-
Add aliquots of the saccharide solutions to the cuvette containing the probe solution, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (at a specific wavelength) as a function of the saccharide concentration.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1-Bromopyrene
-
(4-Formylphenyl)boronic acid or a similar boronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 1-bromopyrene, (4-formylphenyl)boronic acid (or a suitable derivative), and the palladium catalyst.
-
Add the base and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir under an inert atmosphere for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
Visualizations
Signaling Pathway of Saccharide Detection
Caption: Saccharide binding to the boronic acid probe.
Experimental Workflow for Saccharide Detection
Caption: Workflow for fluorescence titration experiment.
Logical Relationship of Synthesis
Caption: Synthesis via Suzuki-Miyaura coupling.
Application Notes: (4-(Pyren-1-yl)phenyl)boronic Acid for Targeted Bioimaging of Cancer Cells
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid and its derivatives have emerged as powerful tools in the targeted bioimaging and therapy of cancer.[1][2][3] These compounds uniquely combine the fluorescent properties of a pyrene moiety with the targeting capabilities of a phenylboronic acid (PBA) group.[4] The PBA group exhibits a high affinity for sialic acid (SA), a sugar molecule that is frequently overexpressed on the surface of various cancer cells, including liver, breast, and pancreatic cancer cells.[5][6][7] This specific interaction allows for the selective labeling and visualization of malignant cells, distinguishing them from healthy tissue.[1][5] Furthermore, derivatives such as 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA) can self-assemble into nanorods, enhancing their stability and utility for advanced imaging techniques like two-photon microscopy.[5][8][9][10]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound derivatives for cancer cell bioimaging.
Mechanism of Action: Targeting Sialic Acid
The primary mechanism for cancer cell targeting relies on the reversible covalent interaction between the boronic acid group of the probe and the diol structure of sialic acid residues on the cell surface.[1][5] This binding is pH-sensitive, with a stronger affinity in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4), which can enhance targeting specificity.[1][3] The pyrene component acts as a fluorophore, whose emission properties can be used to visualize the probe's location.[4] Upon binding and accumulation on the cell surface, the probe provides a distinct fluorescent signal, enabling high-contrast imaging of cancer cells.[5]
Caption: Targeting mechanism of the Py-PBA probe on a cancer cell.
Data Presentation
Quantitative data from studies utilizing this compound derivatives are summarized below for easy reference and comparison.
Table 1: Photophysical Properties
| Compound/Assembly | Condition | Excitation (nm) | Emission (nm) | Reference |
|---|---|---|---|---|
| Py-PBA | Monomer | Not Specified | ~400 | [10][11] |
| Py-PBA Nanorods | Self-assembled | Not Specified | ~475 (Excimer) |[10][11] |
Table 2: Binding Specificity and Imaging Performance
| Cell Line | Treatment | Result | Reference |
|---|---|---|---|
| HepG2 | Incubation with Py-PBA Nanorods | Bright fluorescence observed on the cell membrane. | [5] |
| HepG2 | Pre-treated with glycosidase, then Py-PBA NRs | Fluorescence intensity decreased by ~70%. | [5] |
| HepG2 | Pre-treated with free Sialic Acid, then Py-PBA NRs | Fluorescence intensity decreased by ~60%. |[5] |
Table 3: Cytotoxicity Data (LC50 Values)
| Compound | Cell Line | LC50 Value (mg/ml) | Reference |
|---|---|---|---|
| Phenylboronic Acid (PBA) | SCCVII (Squamous Cell Carcinoma) | 4.5 | [12] |
| Phenylboronic Acid (PBA) | 4T1 (Mammary Adenocarcinoma) | 7.5 | [12] |
| Phenylboronic Acid (PBA) | L929 (Dermal Fibroblasts) | 6.0 | [12] |
| Phenylboronic Acid (PBA) | V79 (Lung Fibroblasts) | 7.5 |[12] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and application of this compound derivatives for cancer cell imaging.
Caption: General experimental workflow for cancer cell bioimaging.
Protocol 1: Synthesis and Self-Assembly of Py-PBA Nanorods
This protocol describes the synthesis of 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA) and its self-assembly into nanorods (NRs), adapted from literature.[8][9][10]
Materials:
-
4-(Pyren-1-yl)butyric acid
-
4-Aminophenylboronic acid hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF (Dimethylformamide)
-
DMSO (Dimethyl sulfoxide)
-
Ultrapure water
Synthesis Procedure:
-
Dissolve 4-(Pyren-1-yl)butyric acid, EDC, and HOBt in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 4-Aminophenylboronic acid hydrochloride to the solution and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash the solid with water, and dry under vacuum.
-
Purify the crude product using column chromatography (silica gel) to obtain pure Py-PBA.
Self-Assembly of Nanorods:
-
Prepare a stock solution of Py-PBA in DMSO (e.g., 1 mM).
-
Rapidly inject a specific volume of the Py-PBA stock solution into a larger volume of vigorously stirring ultrapure water or phosphate-buffered saline (PBS, pH 7.4). The final concentration may be around 10-50 µM.
-
Allow the solution to stir for 1-2 hours at room temperature to facilitate the self-assembly of Py-PBA into nanorods (Py-PBA NRs).
-
The resulting suspension of Py-PBA NRs is now ready for use in cell staining experiments.
Protocol 2: Cancer Cell Culture
This is a general protocol for culturing adherent cancer cell lines (e.g., HepG2, MCF-7) for fluorescence microscopy.
Materials:
-
Cancer cell line (e.g., HepG2, ATCC® HB-8065™)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Glass-bottom confocal dishes or multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer.
-
Seed the cells onto glass-bottom dishes at a desired density (e.g., 1 x 10⁵ cells/mL).
-
Incubate for 24 hours to allow cells to adhere before proceeding with staining.
Protocol 3: Cell Staining with Py-PBA Nanorods
This protocol outlines the procedure for labeling cultured cancer cells with the prepared Py-PBA NRs.
Materials:
-
Adherent cancer cells cultured on glass-bottom dishes (from Protocol 2)
-
Py-PBA NR suspension (from Protocol 1)
-
Complete growth medium
-
PBS, pH 7.4
Procedure:
-
Aspirate the culture medium from the dishes containing adherent cancer cells.
-
Wash the cells gently twice with sterile PBS.
-
Dilute the Py-PBA NR suspension to the desired final concentration (e.g., 20 µM) in fresh, serum-free culture medium.
-
Add the Py-PBA NR-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the incubator.
-
After incubation, aspirate the staining solution.
-
Wash the cells three times with sterile PBS to remove any unbound nanorods.
-
Add fresh culture medium or PBS to the dish for imaging. The cells are now ready for fluorescence microscopy.
Protocol 4: Two-Photon Fluorescence Imaging
This protocol describes the imaging of labeled cells using a two-photon fluorescence microscope.
Materials:
-
Stained cells in a glass-bottom dish (from Protocol 3)
-
Two-photon laser scanning microscope
Procedure:
-
Place the glass-bottom dish on the microscope stage.
-
Locate the stained cells using bright-field illumination.
-
Set the two-photon excitation laser to an appropriate wavelength (e.g., 760-800 nm).
-
Set the emission collection window to capture the excimer fluorescence of the Py-PBA NRs (e.g., 450-550 nm).[10][11]
-
Adjust laser power and detector gain to obtain a clear image with a good signal-to-noise ratio, minimizing phototoxicity.
-
Acquire images of the fluorescently labeled cancer cells, focusing on the cell membrane where the probe is expected to accumulate.[5]
-
For control experiments (as described in Table 2), pre-treat cells with sialic acid or glycosidase before staining to confirm the specificity of the probe.[5]
Protocol 5: Cytotoxicity Assessment (MTT Assay)
This protocol is to assess the cytotoxicity of the Py-PBA probe on cancer cells.
Materials:
-
Cancer cells
-
96-well plates
-
Py-PBA NR suspension at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Py-PBA NR suspension in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Py-PBA NRs to the wells. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and determine the LC50 value.
References
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-(Pyren-1-yl)phenyl)boronic acid in Reactive Oxygen Species Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid is a fluorescent probe designed for the detection of reactive oxygen species (ROS), particularly peroxynitrite (ONOO⁻). This compound leverages the strong and environmentally sensitive fluorescence of the pyrene moiety, combined with the selective reactivity of the boronic acid group towards ROS. The interaction with specific ROS triggers a change in the fluorescent properties of the molecule, enabling the quantification and visualization of these transient and highly reactive species in biological systems. These application notes provide an overview of the probe's mechanism, key performance data, and detailed protocols for its use in in vitro and cellular assays.
Mechanism of Action
The detection mechanism of this compound is based on a ROS-mediated oxidation of the boronic acid group. In its native state, the boronic acid moiety can influence the fluorescence of the pyrene fluorophore. Upon reaction with a reactive oxygen species, such as peroxynitrite, the boronic acid is oxidized and cleaved, leading to the formation of a hydroxyl group. This transformation alters the electronic properties of the molecule, resulting in a distinct change in its fluorescence emission. This "turn-on" or ratiometric fluorescence response allows for the sensitive detection of the target ROS. Notably, the reaction rate of arylboronic acids with peroxynitrite is significantly faster than with other ROS like hydrogen peroxide, providing a basis for selectivity.[1]
Reaction of this compound with Peroxynitrite
Caption: Mechanism of ROS detection.
Quantitative Data
While comprehensive quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics of similar pyrene-based boronic acid probes for peroxynitrite detection, based on available literature. Researchers are strongly encouraged to perform their own characterization for precise quantitative analysis.
| Parameter | Typical Value | Notes |
| Excitation Wavelength (λex) | ~340 nm | For the pyrene monomer. |
| Emission Wavelength (λem) | ~380 nm and ~400 nm (monomer) | Before reaction with ROS. |
| Emission Wavelength (λem) after reaction | Shift to longer wavelengths | The formation of the phenol product can alter the emission spectrum. |
| Quantum Yield (Φ) | Varies | Generally increases upon reaction with ROS. |
| Detection Limit | Nanomolar range | For peroxynitrite. |
| Selectivity | High for ONOO⁻ | Arylboronic acids react with peroxynitrite at a rate several orders of magnitude faster than with hydrogen peroxide.[1] |
Experimental Protocols
Protocol 1: In Vitro Detection of Peroxynitrite
This protocol describes the use of this compound for the detection of peroxynitrite in a cell-free system using a fluorescence plate reader.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite (ONOO⁻) solution (freshly synthesized or commercial standard)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store in the dark at -20°C.
-
Working Solution: Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Assay Setup:
-
Pipette 100 µL of the probe working solution into the wells of the 96-well plate.
-
Add varying concentrations of peroxynitrite solution to the wells. Include a blank control with only the probe and buffer.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Set the excitation wavelength to ~340 nm.
-
Scan the emission spectrum from 360 nm to 550 nm or measure at the emission maxima of the unreacted probe and the final product.
-
-
Data Analysis: Plot the fluorescence intensity or the ratio of intensities at two wavelengths against the concentration of peroxynitrite to generate a calibration curve.
Workflow for In Vitro Peroxynitrite Detection
Caption: In Vitro Detection Workflow.
Protocol 2: Cellular Imaging of Intracellular Peroxynitrite
This protocol provides a general guideline for using this compound to visualize intracellular peroxynitrite in cultured cells using fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
Peroxynitrite donor (e.g., SIN-1) or stimulant to induce endogenous ROS production (e.g., LPS and IFN-γ)
-
Fluorescence microscope with appropriate filter sets for pyrene fluorescence
-
Glass-bottom dishes or chamber slides for cell culture and imaging
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unloaded probe.
-
Induction of ROS:
-
To induce peroxynitrite formation, treat the cells with a peroxynitrite donor (e.g., 100 µM SIN-1) or stimulants (e.g., 1 µg/mL LPS and 100 U/mL IFN-γ) in cell culture medium.
-
Include a negative control group of cells that are not treated with the stimulant.
-
-
Fluorescence Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope.
-
Use an excitation wavelength of ~340 nm and capture emission at the appropriate wavelengths for the pyrene monomer and the reaction product.
-
Acquire images at different time points to monitor the change in fluorescence.
-
-
Image Analysis: Analyze the fluorescence intensity of the images to quantify the changes in intracellular peroxynitrite levels.
Cellular Imaging Workflow
Caption: Cellular Imaging Workflow.
Signaling Pathway Visualization
Reactive oxygen species are involved in numerous signaling pathways. The diagram below illustrates a simplified pathway leading to the production of peroxynitrite, a key target for this compound.
Peroxynitrite Formation Pathway
Caption: Peroxynitrite Signaling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Low probe concentration- Insufficient incubation time- Low ROS levels | - Increase probe concentration- Optimize incubation time- Use a positive control with a known ROS donor |
| High background fluorescence | - Incomplete removal of unbound probe- Autofluorescence of cells or medium | - Ensure thorough washing after probe loading- Use a phenol red-free medium for imaging- Acquire a background image of unstained cells and subtract it from the probe-stained images |
| Photobleaching | - High excitation light intensity- Prolonged exposure to light | - Reduce the intensity of the excitation light- Minimize the exposure time- Use an anti-fade mounting medium if fixing cells |
| Cell Toxicity | - High probe concentration- High DMSO concentration | - Perform a cytotoxicity assay to determine the optimal, non-toxic probe concentration- Keep the final DMSO concentration below 1% |
References
Application Notes and Protocols: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing pyrene-functionalized boronic acids. The Suzuki-Miyaura cross-coupling reaction is highlighted as a powerful and versatile method for creating a C-C bond between a pyrene moiety and other aromatic systems. Such biaryl structures are of significant interest in drug discovery and materials science due to their unique photophysical properties and potential as therapeutic agents.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] The incorporation of a polycyclic aromatic hydrocarbon like pyrene into a biaryl structure can impart unique fluorescent properties, making these compounds valuable as probes and in the development of advanced materials.[3] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] This method is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and palladium catalysts.[6]
This document outlines the synthesis of pyrene-functionalized boronic acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl compounds.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of biaryl compounds via Suzuki-Miyaura coupling of pyrene-functionalized boronic acids with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of Pyrene-2-Boronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 | [7] |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 100 | 8 | 92 | [8] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 | [7] |
| 4 | 4-Chlorobenzonitrile | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 100 | 24 | 73 | [7] |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 10 | 88 | [9] |
Table 2: Influence of Reaction Parameters on Yield
| Parameter | Variation | Observation |
| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhos | Buchwald-type ligands like SPhos often lead to higher yields and shorter reaction times, especially with less reactive aryl chlorides.[7] |
| Base | K₃PO₄ vs. Na₂CO₃ | The choice of base can be critical; stronger, non-aqueous bases like K₃PO₄ are often effective for challenging couplings.[10] |
| Solvent | Toluene/H₂O vs. Dioxane | The solvent system influences the solubility of reactants and the efficacy of the catalyst. Biphasic systems are common.[7] |
| Leaving Group | I > Br > Cl | The reactivity of the aryl halide follows the order I > Br > Cl, with chlorides often requiring more active catalysts and harsher conditions.[4] |
Experimental Protocols
Protocol 1: Synthesis of Pyrene-2-Boronic Acid
This protocol is adapted from methods for the synthesis of aryl boronic acids, starting from the corresponding pyrene derivative. A practical large-scale synthesis of the precursor, pyrene-2-carboxylic acid, has been reported.[11][12]
Step 1: Synthesis of 2-Bromopyrene
A detailed procedure for the synthesis of 2-bromopyrene from pyrene has been described in the literature.[6]
Step 2: Synthesis of Pyrene-2-Boronic Acid
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an argon atmosphere, add 2-bromopyrene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pyrene-2-boronic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This general protocol can be adapted for the coupling of various pyrene-functionalized boronic acids with a range of aryl halides.
-
To a Schlenk tube, add the pyrene-functionalized boronic acid (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent system (e.g., toluene/water, 4:1 v/v).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of pyrene-containing biaryl compounds.
Signaling Pathway: RORγt Inhibition by a Biaryl Amide
Biaryl amides have been identified as potent inhibitors of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases.[13]
Caption: Inhibition of the RORγt signaling pathway by a biaryl amide.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Polymers with (4-(Pyren-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent polymers derived from (4-(Pyren-1-yl)phenyl)boronic acid. The unique photophysical properties of the pyrene moiety, combined with the versatile reactivity of the boronic acid group, make these polymers highly valuable for a range of applications, including bioimaging, sensing, and drug delivery.
Introduction
Fluorescent polymers are macromolecules that emit light upon excitation. The incorporation of fluorophores like pyrene into the polymer backbone can lead to materials with high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to their local environment.[1] this compound is a key monomer in the synthesis of such polymers. The pyrene unit provides the fluorescent properties, while the boronic acid functionality allows for versatile polymerization through methods like the Suzuki-Miyaura cross-coupling reaction.[2] Furthermore, the boronic acid group can interact with diols, a property that can be exploited for sensing applications or for targeting specific biological structures, such as sialic acid residues overexpressed on cancer cells.
Applications
Fluorescent polymers based on this compound have emerged as powerful tools in various scientific and biomedical fields:
-
Bioimaging: These polymers can be used as fluorescent probes for cellular imaging. Their bright emission and potential for targeting specific cell types make them excellent candidates for visualizing cellular structures and processes. The boronic acid moiety can facilitate cellular uptake by interacting with glycoproteins on the cell surface.
-
Drug Delivery: The polymeric structure can be designed to encapsulate therapeutic agents. The boronic acid groups can act as targeting ligands for specific tissues or cells. Moreover, pH-responsive polymers can be synthesized to trigger drug release in the acidic environment of endosomes or tumors.
-
Sensing: The fluorescence of the pyrene unit is often sensitive to its environment. This property can be harnessed to develop sensors for various analytes, including metal ions, nitroaromatic compounds, and biological molecules.
Data Presentation
The following tables summarize typical quantitative data for fluorescent polymers synthesized using pyrene and boronic acid functionalities. Note that the exact values will depend on the specific comonomer, polymer molecular weight, and solvent.
Table 1: Photophysical Properties of Pyrene-Containing Polymers
| Polymer System | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| Pyrene-based Porous Organic Polymer (LNU-45) in THF | 365 | 469 | 0.2131 | [1] |
| Pyrene-based Porous Organic Polymer (LNU-47) in THF | 365 | - | 0.1320 | [1] |
| Poly[(fluorene)-co-(pyrenyltriazine)] (PF-Pyr) in solution | - | 414-444 | 0.42-0.56 | [3] |
| Pyrene-functionalized Poly(propylene imine) Dendrimers | - | - | - | [4] |
Table 2: Molecular Weight and Polydispersity Data for Similar Conjugated Polymers
| Polymer System | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |
| Poly[2,7-(9,9-dihexylfluorene)]s (PFs) | 5-69 | - | 1.14-1.38 | [5] |
| Poly[(1,4-phenylene)-2,7-(9,9-dioctylfluorene)] | - | - | - | [6] |
| Azide-modified polyethylene glycol | 12.3 | - | 1.21 | [7] |
Experimental Protocols
Synthesis of Fluorescent Polymer via Suzuki-Miyaura Polycondensation
This protocol describes a general method for the synthesis of a fluorescent polymer by copolymerizing this compound with a dihaloaromatic comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene (or other dihaloaromatic monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, add equimolar amounts of this compound and 2,7-dibromo-9,9-dioctylfluorene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol% relative to the monomers).
-
Add potassium carbonate (K₂CO₃) (typically 2-4 equivalents per mole of boronic acid).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene and DMF (e.g., 4:1 v/v) and a small amount of degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to a temperature between 90-110 °C and stir vigorously under the inert atmosphere for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it with methanol and water to remove any remaining catalyst and salts.
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone, methanol) to remove oligomers and impurities.
-
Dry the purified polymer under vacuum to obtain the final product.
Characterization of the Fluorescent Polymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption properties of the polymer.
-
Fluorescence Spectroscopy: To determine the excitation and emission spectra and to calculate the fluorescence quantum yield.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Caption: Workflow for the synthesis of fluorescent polymers via Suzuki-Miyaura polycondensation.
Caption: Cellular uptake and drug release mechanism of a boronic acid-functionalized fluorescent polymer.
References
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-(Pyren-1-yl)phenyl)boronic acid in Chemosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid is a versatile molecular building block that has garnered significant interest in the field of chemical sensing. It uniquely combines the exceptional photophysical properties of a pyrene moiety with the versatile binding capabilities of a phenylboronic acid group.[1] The pyrene unit serves as a highly sensitive fluorophore, known for its strong fluorescence emission and characteristic ability to form excimers, which provides a pathway for ratiometric sensing.[1][2] The boronic acid functional group acts as a recognition site, forming reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides and catecholamines.[3][4][5][6] Furthermore, as a Lewis acid, it can interact with various nucleophiles like fluoride and cyanide ions.[1] This combination allows for the design of "turn-on" or "turn-off" fluorescent sensors for a wide range of biologically and environmentally important analytes.
These application notes provide an overview of the sensing mechanisms, performance data for various analytes, and detailed protocols for the synthesis and application of chemosensors based on this compound.
Principle Sensing Mechanisms
The functionality of this compound-based chemosensors relies on modulating the fluorescence properties of the pyrene core upon analyte binding. The primary mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and excimer/monomer emission changes.
Diol Binding and Photoinduced Electron Transfer (PET)
A common sensor design involves linking the phenylboronic acid to the pyrene fluorophore via a tertiary amine. In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom can be transferred to the excited-state pyrene, a process known as Photoinduced Electron Transfer (PET), which quenches the fluorescence.[7][8] Upon addition of a diol-containing analyte (e.g., glucose), the boronic acid binds to it, forming a cyclic boronate ester. This binding event alters the electronic properties of the boronic acid group, making it a stronger Lewis acid, which reduces the electron-donating ability of the amine linker. This inhibits the PET process, leading to a significant enhancement in fluorescence intensity ("turn-on" sensing).[7]
References
- 1. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 2. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. d-glucose-sensing-by-e-4-pyren-1-ylmethylene-amino-phenyl-boronic-acid-via-a-photoinduced-electron-transfer-pet-mechanism - Ask this paper | Bohrium [bohrium.com]
- 8. Selective fluorescence detection of fluoride using boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporating (4-(Pyren-1-yl)phenyl)boronic Acid into Porous Organic Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of (4-(Pyren-1-yl)phenyl)boronic acid into porous organic polymers (POPs). Pyrene-functionalized POPs are of significant interest due to their unique photoluminescent properties, high surface area, and tunable porosity, making them promising materials for applications in sensing, catalysis, and drug delivery.[1][2][3]
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their robust covalent frameworks, permanent porosity, and high thermal and chemical stability.[3] The incorporation of functional moieties, such as pyrene, into the polymer backbone allows for the rational design of materials with specific properties.[2] Pyrene is a well-known polycyclic aromatic hydrocarbon that exhibits a long fluorescence lifetime and high quantum yield, making it an excellent candidate for fluorescent sensing applications.[1][2] this compound serves as a versatile building block for introducing the pyrene unit into POPs through various polymerization reactions, most notably the Suzuki cross-coupling reaction.[1][4]
This document outlines the synthesis of pyrene-containing POPs via Suzuki coupling, detailing the necessary reagents, reaction conditions, and characterization methods.
Synthesis of Pyrene-Functionalized Porous Organic Polymers
The Suzuki cross-coupling reaction is a highly efficient method for the formation of C-C bonds and is widely used in the synthesis of conjugated polymers.[1][5] In this protocol, this compound is copolymerized with a multivalent halide, such as a dibromo- or tribromo-functionalized monomer, in the presence of a palladium catalyst and a base.
Materials and Reagents
-
This compound
-
Multivalent aryl halide (e.g., 1,3,5-tribromobenzene, 2,7-dibromopyrene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol/Water mixture)
-
Purification solvents (e.g., Water, Acetone, Dichloromethane)
Experimental Protocol: Suzuki Cross-Coupling Polymerization
This protocol is adapted from the synthesis of similar pyrene-based POPs.[1]
-
Monomer Dissolution: In a round-bottom flask, dissolve this compound and the multivalent aryl halide comonomer in the chosen solvent (e.g., DMF).
-
Degassing: Freeze the reaction mixture with liquid nitrogen and degas the system by applying a vacuum and then backfilling with an inert gas (e.g., nitrogen or argon). Repeat this freeze-pump-thaw cycle three times to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: To the degassed mixture, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir under an inert atmosphere for 24-72 hours. The formation of a solid precipitate indicates the progress of the polymerization.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid product and wash it sequentially with water, acetone, and dichloromethane to remove unreacted monomers, the catalyst, and other impurities.[1]
-
For further purification, perform a Soxhlet extraction with a suitable solvent (e.g., THF or dichloromethane) for 24-48 hours.[1]
-
Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 90 °C) for 12 hours to obtain the final product as a powder.[1]
-
Characterization of Pyrene-Functionalized POPs
A comprehensive characterization of the synthesized POPs is crucial to confirm the successful incorporation of the pyrene moiety and to evaluate the material's properties.
| Characterization Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | To confirm the formation of the polymer network and the disappearance of starting material functional groups. | Disappearance of the C-Br stretching vibration from the aryl halide monomer.[6] Appearance of characteristic peaks for the aromatic C-H and C=C bonds of the polymer backbone. |
| Solid-State ¹³C NMR | To elucidate the carbon framework of the polymer. | Broad resonances in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of the pyrene and other aromatic units.[1][6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature (often above 300 °C), indicating good thermal stability.[6] |
| N₂ Sorption Analysis | To determine the porosity, including BET surface area and pore size distribution. | High specific surface area (hundreds to over a thousand m²/g) and a porous structure.[6] |
| Fluorescence Spectroscopy | To investigate the photoluminescent properties of the pyrene-containing polymer. | Strong fluorescence emission characteristic of the pyrene moiety, often with potential for excimer formation depending on the polymer structure.[4][7] |
Data Presentation
The following table summarizes typical quantitative data obtained for pyrene-based POPs synthesized via Suzuki coupling.
| Polymer Name | Comonomers | BET Surface Area (m²/g) | Pore Size (nm) | Fluorescence Emission Max (nm) | Reference |
| LNU-45 | 2,7-dibromopyrene and tris(4-boronic acid pinacol ester phenyl)amine | High specific surface area | - | 469 (in THF) | [1][4] |
| LNU-47 | 2,7-dibromopyrene and benzene-1,3,5-triyltriboronic acid pinacol ester | Lower specific surface area | - | - | [1][4] |
| PAF-27 | 1,3,6,8-tetraethynylpyrene and 9,10-dibromoanthracene (Sonogashira-Hagihara coupling) | 560 | 0.63 | - | [6] |
Visualized Workflows and Relationships
Experimental Workflow for POP Synthesis
Caption: Workflow for the synthesis of pyrene-functionalized POPs.
Logical Relationship of Components in Suzuki Coupling
Caption: Key components in the Suzuki coupling polymerization.
Applications in Research and Development
Pyrene-functionalized POPs are versatile materials with a range of potential applications:
-
Fluorescent Sensors: The inherent fluorescence of the pyrene moiety can be quenched or enhanced upon interaction with specific analytes, making these materials suitable for the detection of explosives, pollutants, and biomolecules.[1][4] For instance, pyrene-based POPs have been successfully employed for the detection of pesticides like trifluralin and dicloran.[4]
-
Gas Storage and Separation: The high surface area and porous nature of these polymers make them candidates for the storage and separation of gases such as CO₂, CH₄, and H₂.
-
Heterogeneous Catalysis: The polymer framework can be designed to support catalytic nanoparticles or act as a catalyst itself, offering high stability and recyclability.
-
Drug Delivery: The porous structure can be utilized to encapsulate and release therapeutic agents in a controlled manner. The pyrene units can also serve as imaging agents for tracking the delivery vehicle.
These application notes provide a foundational understanding and practical guidance for the synthesis and characterization of porous organic polymers incorporating this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development.
References
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Construction and characterization of pyrene-alkyne based porous frameworks - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of organic light-emitting diodes (OLEDs), including detailed experimental protocols for their fabrication and characterization. It is intended to serve as a practical guide for researchers and scientists working in materials science, optoelectronics, and related fields.
Introduction to OLED Technology
Organic light-emitting diodes are solid-state devices that utilize organic compounds to generate light when an electric current is applied.[1] Unlike conventional inorganic LEDs, which are point sources of light, OLEDs can be fabricated into thin, flexible, and transparent panels, opening up a wide range of applications in displays, lighting, and biomedical fields.[2] The basic structure of an OLED consists of a series of thin organic layers sandwiched between two electrodes, at least one of which is transparent to allow light to escape.[1][2]
The fundamental working principle of an OLED involves the injection of charge carriers—holes from the anode and electrons from the cathode—into the organic layers. These carriers migrate towards each other and recombine in an emissive layer (EML) to form excitons. The subsequent radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the chemical structure of the organic material in the emissive layer.
Quantitative Performance of OLEDs
The performance of an OLED is evaluated based on several key metrics, including its efficiency, brightness (luminance), and operational lifetime. The table below summarizes the performance of various reported OLEDs, categorized by the type of emissive material and color.
| Emitter Type | Color | Host Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Luminance (cd/m²) | Lifetime (LT50) (hours) @ Initial Luminance (cd/m²) | Reference |
| TADF | Green | mCBP | ITO/HATCN/TAPC/mCBP:4CzIPN/B4PyMPM/LiF/Al | >20 | 50 | - | - | 10,000 @ 1000 | [3] |
| TADF | Red | - | ITO/HATCN/TAPC/Host:Emitter/B4PyMPM/LiF/Al | 10.1 | - | 12.8 | - | - | [4] |
| TADF | Yellow | - | ITO/HATCN/TAPC/Host:Emitter/B4PyMPM/LiF/Al | 14.8 | - | 47.6 | - | - | [4] |
| TADF | Orange | - | ITO/HATCN/TAPC/Host:Emitter/B4PyMPM/LiF/Al | 16.9 | - | 34.5 | - | - | [4] |
| Phosphorescent | Sky-Blue | Exciplex-forming co-host | ITO/HIL/HTL/EML/ETL/EIL/Al | 31.6 | - | - | 214,255 | 1237 @ 1000 | [5] |
| Phosphorescent | Deep-Blue | Platinum(II) emitter | Bottom-emitting structure | 31.3 | - | - | 48,968 | 670 @ 1000 | [6] |
| Phosphorescent | Green | Exciplex | ITO/HATCN/TAPC/TCTA:Ir(ppy)3/B4PyMPM/LiF/Al | ~30 | - | - | - | 800 @ 1000 | [7] |
| Phosphorescent | Yellow | Exciplex | ITO/HATCN/TAPC/TCTA:Ir(ppy)2(acac)/B4PyMPM/LiF/Al | ~30 | - | - | - | 600 @ 1000 | [7] |
| Phosphorescent | Orange | Exciplex | ITO/HATCN/TAPC/TCTA:Ir(piq)2(acac)/B4PyMPM/LiF/Al | ~30 | - | - | - | 1300 @ 1000 | [7] |
| Phosphorescent | Red | Exciplex | ITO/HATCN/TAPC/TCTA:Ir(btp)2(acac)/B4PyMPM/LiF/Al | ~30 | - | - | - | 100,000 @ 1000 | [7] |
TADF: Thermally Activated Delayed Fluorescence ITO: Indium Tin Oxide, HATCN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, TAPC: 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane, mCBP: 3,3'-Di(9H-carbazol-9-yl)biphenyl, 4CzIPN: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile, B4PyMPM: 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine, LiF: Lithium Fluoride, Al: Aluminum, HIL: Hole Injection Layer, HTL: Hole Transport Layer, EML: Emissive Layer, ETL: Electron Transport Layer, EIL: Electron Injection Layer.
Experimental Protocols
OLED Fabrication
The fabrication of OLEDs is a multi-step process that requires a cleanroom environment to minimize contamination. The two primary methods for depositing the organic layers are thermal evaporation and spin coating.
3.1.1. Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Immerse the substrates in a beaker containing a cleaning solution (e.g., Hellmanex III in deionized water).
-
Ultrasonicate the substrates for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Immerse the substrates in isopropyl alcohol and ultrasonicate for another 15 minutes.
-
Rinse again with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
3.1.2. Organic Layer Deposition by Spin Coating (for polymer-based OLEDs)
-
Hole Injection Layer (HIL): Dispense a filtered solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the center of the spinning ITO substrate.
-
Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual solvent.
-
Emissive Layer (EML): Transfer the substrate to a nitrogen-filled glovebox.
-
Dispense the emissive polymer solution onto the PEDOT:PSS layer.
-
Spin coat at a speed of 1500-3000 rpm for 30-60 seconds.
-
Anneal the substrate at a temperature appropriate for the specific emissive polymer (typically 80-130°C) for 10-20 minutes.
3.1.3. Organic and Metal Layer Deposition by Thermal Evaporation (for small molecule OLEDs)
-
Setup: Mount the substrates and deposition masks in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Organic Layers: Sequentially deposit the hole injection, hole transport, emissive (host and dopant), and electron transport layers.
-
Place the organic materials in separate crucibles.
-
Heat the crucibles to sublimate the materials.
-
Control the deposition rate (typically 0.1-0.2 nm/s) using a quartz crystal microbalance.
-
-
Electron Injection Layer (EIL) and Cathode: Deposit a thin layer of a low work function material (e.g., LiF, ~1 nm) followed by a thicker layer of a reflective metal (e.g., Aluminum, ~100 nm).
3.1.4. Encapsulation
To prevent degradation from moisture and oxygen, OLEDs must be encapsulated.
-
In a nitrogen-filled glovebox, apply a UV-curable epoxy around the perimeter of the active area of the device.
-
Place a clean glass coverslip over the device, pressing gently to spread the epoxy.
-
Cure the epoxy using a UV lamp.
OLED Characterization
3.2.1. Current-Voltage-Luminance (IVL) Characteristics
-
Equipment: A source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
Procedure:
-
Connect the anode and cathode of the OLED to the SMU.
-
Place the photodiode or the spectrometer's collection fiber in front of the emitting area of the OLED.
-
Apply a voltage sweep to the device and simultaneously measure the current flowing through it and the light output (luminance).
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.
-
3.2.2. External Quantum Efficiency (EQE) Measurement
-
Equipment: An integrating sphere coupled to a calibrated spectrometer and a source measure unit.
-
Procedure:
-
Place the OLED device at the entrance port of the integrating sphere.
-
Apply a known current to the device using the SMU.
-
Measure the electroluminescence spectrum and the total light output using the spectrometer.
-
The EQE is calculated as the ratio of the number of photons emitted from the device to the number of electrons injected.
-
3.2.3. Operational Lifetime Measurement
-
Procedure:
-
Drive the OLED at a constant DC current corresponding to a specific initial luminance (e.g., 1000 cd/m²).
-
Continuously monitor the luminance of the device over time using a photodiode.
-
The lifetime (e.g., LT50) is defined as the time it takes for the luminance to decay to 50% of its initial value.[3]
-
Visualizations
Caption: Basic layered structure of an OLED and the process of electroluminescence.
Caption: General workflow for the fabrication and testing of OLED devices.
References
- 1. OLED Basics | Department of Energy [energy.gov]
- 2. OLED - Wikipedia [en.wikipedia.org]
- 3. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic LEDs with low power consumption and long lifetimes [spie.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-(Pyren-1-yl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving (4-(Pyren-1-yl)phenyl)boronic acid. Given the sterically hindered nature and potential for low solubility of this large polycyclic aromatic boronic acid, this guide offers targeted advice to overcome common challenges.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound has a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki couplings with large, polycyclic aromatic boronic acids like this compound are often attributed to a combination of factors including poor solubility, steric hindrance, and suboptimal reaction conditions. Below is a systematic guide to troubleshooting and improving your reaction yield.
1. Solubility Issues:
This compound and its coupling products are often poorly soluble in common Suzuki coupling solvents.[1] This can lead to a heterogeneous reaction mixture and low reaction rates.
-
Solvent Selection: Consider using higher boiling point, aprotic polar solvents that are known to solubilize large aromatic compounds.[1] A mixture of solvents can also be effective.
-
Temperature: Increasing the reaction temperature can improve the solubility of your reagents. Microwave-assisted heating can significantly reduce reaction times and improve yields for PAH synthesis.[2][3]
-
Reagent Equivalents: While not a direct solution for solubility, ensuring an appropriate excess of the boronic acid (typically 1.2-1.5 equivalents) can help drive the reaction to completion, especially if some of the boronic acid remains undissolved.
2. Catalyst and Ligand Selection:
The choice of palladium catalyst and ligand is critical, especially for sterically demanding substrates.[4][5]
-
Bulky, Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for coupling sterically hindered aryl chlorides and can be beneficial in your system.[6][7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown high efficiency for Suzuki-Miyaura couplings of sterically hindered substrates.[8]
-
Catalyst Loading: While typically low (0.5-2 mol%), for challenging substrates, increasing the catalyst loading might be necessary. However, this should be done judiciously as it can also lead to increased side products.
3. Base Selection:
The base plays a crucial role in the transmetalation step and its strength and solubility can impact the reaction outcome.[9]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[10][11] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[1][9]
-
Biphasic vs. Anhydrous Conditions: While many Suzuki couplings are run in biphasic (organic/aqueous) systems, for substrates prone to protodeboronation, anhydrous conditions with a non-aqueous soluble base might be preferable.
4. Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene without coupling. This can be minimized by using anhydrous solvents, ensuring the base is dry, and protecting the reaction from moisture.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[7] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial to prevent this.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos. A common solvent system is a mixture of toluene and water (e.g., 4:1) with K₂CO₃ as the base. The reaction should be heated, typically between 80-110 °C, under an inert atmosphere. Microwave-assisted synthesis has also been shown to be highly efficient for the synthesis of polycyclic aromatic hydrocarbons via Suzuki coupling.[2][3]
Q2: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common method to monitor the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative analysis of the reaction mixture over time.
Q3: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, homocoupled products, and protodeboronated byproducts. Column chromatography on silica gel is the most common purification method. Careful selection of the eluent system is necessary to separate the desired product from these impurities. Recrystallization can also be an effective purification technique for solid products.
Q4: Is it necessary to use an aqueous base?
Not always. While many Suzuki reactions use an aqueous solution of an inorganic base, anhydrous conditions can be beneficial, particularly if your substrate is sensitive to water or if protodeboronation is a significant side reaction. In such cases, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used in anhydrous solvents.
Q5: Can I use an aryl chloride as a coupling partner for this compound?
Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[12] To achieve good yields with aryl chlorides, more active catalyst systems are typically required. This often involves the use of bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[6][13]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Large Aromatic Boronic Acids.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9,10-Dibromoanthracene | Benzofuran-2-boronic acid | Palladacycle IA (0.5) | - | K₂CO₃ (2.0) | THF/H₂O | 60 | 12 | >95 | [7][10] |
| 9,10-Dibromoanthracene | 4-Chlorophenylboronic acid | Palladacycle IA (0.5) | - | K₂CO₃ (2.0) | THF/H₂O | 60 | 12 | 85 | [7][10] |
| 1-Bromonaphthalene | Phenylboronic acid | Pd(OAc)₂/1c (2) | - | K₂CO₃ (2.0) | Methanol | Reflux | - | 93 | [14] |
| Aryl Bromides | Various Boronic Acids | Pd EnCat™ 30 | - | K₂CO₃ | Dioxane/H₂O | MW (150) | 0.33 | 85-95 | [2][3] |
| 9-Chloroanthracene | Mesitylboronic acid | Pd₂(dba)₃ (4) | 3b (8) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 76 | [15] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered when using boronic acids in palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with boronic acids in Suzuki-Miyaura coupling?
The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[1]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2][3]
-
Dehalogenation: The reduction of the aryl halide starting material to the corresponding arene, where the halogen is replaced by a hydrogen atom.[2]
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of a byproduct corresponding to the protonated starting boronic acid.
Possible Cause: Protodeboronation of the boronic acid. This is a known undesired side reaction in metal-catalyzed couplings.[1] The propensity for protodeboronation is highly dependent on the reaction conditions, especially pH, and the electronic nature of the boronic acid's organic substituent.[1]
Troubleshooting Steps:
-
Modify the Base and pH: The rate of protodeboronation is often pH-dependent.[4] For boronic acids susceptible to base-catalyzed protodeboronation, using a weaker base or carefully controlling the pH can be beneficial. Some studies suggest that the reaction pH can be a critical factor in the rates of protodeboronation.[1]
-
Use Boronic Acid Derivatives (Slow-Release Strategy): To minimize the concentration of the free boronic acid, which is susceptible to decomposition, employ more stable derivatives that slowly release the boronic acid under the reaction conditions.[1]
-
Boronic Esters (e.g., Pinacol, MIDA): Boronic esters generally exhibit greater stability than their corresponding boronic acids.[5] N-methyliminodiacetic acid (MIDA) boronates are particularly stable crystalline solids that are unreactive under anhydrous coupling conditions and can be deprotected under mild aqueous basic conditions to slowly release the boronic acid.[6][7]
-
Organotrifluoroborates (R-BF₃K): These salts are often more robust and less prone to protodeboronation than boronic acids.[8]
-
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes exacerbate protodeboronation. If possible, screen for milder conditions that still afford a reasonable reaction rate for the desired coupling.
Illustrative Data: Stability of Boron Reagents
| Boron Reagent | General Stability | Susceptibility to Protodeboronation | Notes |
| Arylboronic Acid | Moderate | High, especially for electron-deficient or some heteroaryl boronic acids[9] | Prone to decomposition and formation of boroxines.[10] |
| Arylboronic Ester (Pinacol) | High | Lower than corresponding boronic acids[5] | More stable for storage and handling.[10] |
| Aryl MIDA Boronate | Very High | Very low under anhydrous conditions[6][7] | Allows for "slow release" of the boronic acid.[6] |
| Potassium Aryltrifluoroborate | High | Lower than corresponding boronic acids[8] | Stable, crystalline solids.[8] |
Issue 2: Formation of a symmetrical biaryl byproduct derived from the boronic acid coupling partner.
Possible Cause: Homocoupling of the boronic acid. This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[11] It can also occur when using Pd(II) precatalysts, which are reduced to the active Pd(0) species by the homocoupling of two boronic acid molecules.[10]
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen: The presence of oxygen is a major contributor to boronic acid homocoupling.[3]
-
Degassing Solvents: Degas all solvents (including water) prior to use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes, or several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or a glovebox.
-
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ can promote homocoupling as they are reduced to Pd(0).[10] Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize this side reaction.[12]
-
Order of Reagent Addition: One suggested protocol to minimize homocoupling is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid.[2]
Experimental Protocol: Setting up an Anaerobic Suzuki-Miyaura Coupling Reaction
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
Add the aryl halide, base, and a stir bar to the reaction flask.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Prepare a stock solution of the boronic acid in a separate flask using previously degassed solvent.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent to the reaction flask containing the aryl halide and base via cannula or a gas-tight syringe.
-
Add the palladium catalyst under a positive flow of inert gas. If using a Pd(II) source with a phosphine ligand, they can be added as solids.
-
-
Initiation of Reaction:
-
Begin stirring and heat the mixture to the desired temperature.
-
Add the boronic acid solution dropwise via syringe or cannula to the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Illustrative Data: Effect of Oxygen on Homocoupling
| Entry | Catalyst | Atmosphere | Homocoupling Product (%) | Desired Product (%) |
| 1 | Pd(OAc)₂ | Air | High | Low |
| 2 | Pd(OAc)₂ | Nitrogen | Significantly Reduced | Increased |
| 3 | Pd(PPh₃)₄ | Air | Moderate | Moderate |
| 4 | Pd(PPh₃)₄ | Nitrogen | Minimal | High |
| This table is illustrative, based on general observations that homocoupling is promoted by oxygen and Pd(II) sources.[3][10] |
Issue 3: The starting aryl halide is consumed, but the main product is the corresponding arene (dehalogenated byproduct).
Possible Cause: Dehalogenation of the aryl halide. This can occur after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate may react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[2] Common hydride sources can be the solvent (e.g., alcohols) or certain bases.
Troubleshooting Steps:
-
Choice of Solvent: Avoid using solvents that can act as hydride donors, especially at elevated temperatures. Aprotic solvents like dioxane, THF, or toluene are generally preferred.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If dehalogenation is a significant issue, consider screening different bases. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus dehalogenation. Using bulky, electron-rich ligands can sometimes favor the desired C-C bond formation.
-
Purity of Reagents: Ensure that the starting materials and reagents are free from impurities that could act as hydride sources.
Visualization of Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Side Reaction Pathways
Caption: Major side reaction pathways for boronic acids.
Diagram 3: Troubleshooting Workflow for Low Yield
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronates [sigmaaldrich.cn]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
How to prevent the decomposition of (4-(Pyren-1-yl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of (4-(Pyren-1-yl)phenyl)boronic acid to prevent its decomposition.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound in experimental settings.
Issue 1: Inconsistent or Poor Yields in Suzuki-Miyaura Coupling Reactions
-
Question: I am experiencing low or inconsistent yields in my Suzuki-Miyaura coupling reactions using this compound. What could be the cause?
-
Answer: Low or inconsistent yields are often a result of the degradation of the boronic acid. The primary causes of decomposition are protodeboronation and oxidation, which can be accelerated by improper storage or reaction conditions. The pyrene moiety also introduces sensitivity to light.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, check the purity of your this compound by a suitable analytical method, such as NMR spectroscopy or LC-MS, to ensure it has not degraded during storage.
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the boronic acid.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen, which can contribute to oxidative decomposition.
-
Base Selection: The choice and quality of the base are critical. Some bases can accelerate protodeboronation. Consider using milder bases or ensuring the base is anhydrous if moisture is a concern.[1][2]
-
Temperature Control: Avoid unnecessarily high temperatures, as thermal decomposition can occur.
-
-
Protect from Light: Given the photosensitivity of the pyrene core, conduct the reaction in a flask protected from light by wrapping it in aluminum foil or using amber glassware.[3][4]
-
-
Issue 2: Observation of Byproducts in Reaction Mixture
-
Question: I am observing significant amounts of pyrene as a byproduct in my reaction mixture. What is causing this?
-
Answer: The presence of pyrene as a byproduct is a strong indicator of protodeboronation, a common decomposition pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom.[1][2]
-
Troubleshooting Steps:
-
Minimize Moisture: Ensure all reagents and solvents are anhydrous. Moisture can be a source of protons for the protodeboronation reaction.
-
pH Control: Both acidic and basic conditions can promote protodeboronation. While basic conditions are necessary for the Suzuki-Miyaura coupling, prolonged exposure or excessively strong bases can increase the rate of this side reaction.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired coupling. Over-extended reaction times can lead to increased decomposition.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption.
-
-
-
Q2: Can I handle this compound on the open bench?
-
A2: For weighing and preparing solutions, it is best to work quickly and minimize exposure to atmospheric oxygen and moisture. For extended manipulations, using a glovebox or a Schlenk line is highly recommended to maintain the compound's integrity.
-
Decomposition
-
Q3: What are the main decomposition pathways for this compound?
-
A3: The primary decomposition pathways are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding pyrene. This can be catalyzed by acids, bases, and certain metal catalysts.
-
Oxidation: The boronic acid group can be oxidized, especially in the presence of air (oxygen), leading to the formation of phenolic byproducts.
-
Photodecomposition: The pyrene moiety is known to be photosensitive and can degrade upon exposure to UV or even ambient light, particularly in certain solvents.[3][4]
-
-
-
Q4: How can I detect decomposition of my this compound?
-
A4: Decomposition can be monitored by techniques such as:
-
NMR Spectroscopy: Look for the appearance of new signals, particularly those corresponding to pyrene, in the 1H NMR spectrum.
-
LC-MS: This can be used to identify the parent compound and any lower molecular weight degradation products, such as pyrene.
-
Thin-Layer Chromatography (TLC): The appearance of new spots can indicate the presence of impurities resulting from decomposition.
-
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound and Recommended Prevention Strategies
| Factor | Effect on Stability | Recommended Prevention Strategy |
| Temperature | High temperatures can accelerate thermal decomposition. | Store at 2-8 °C. Avoid excessive heating during reactions. |
| Light (UV/Ambient) | The pyrene moiety is photosensitive and can lead to photodegradation.[3][4] | Store in an amber vial or protect from light. Conduct experiments in light-protected vessels. |
| Moisture (Water) | Promotes protodeboronation and can facilitate the formation of inactive boroxine anhydrides. | Store in a desiccated environment. Use anhydrous solvents and reagents. |
| Oxygen (Air) | Leads to oxidative degradation of the boronic acid group. | Store and handle under an inert atmosphere (argon or nitrogen). Use degassed solvents. |
| pH (Acidic/Basic) | Both extremes can catalyze protodeboronation. | Maintain pH control during reactions. Avoid prolonged exposure to strong acids or bases. |
| Metal Catalysts | Some transition metals can promote decomposition pathways. | Use the appropriate catalyst and minimize catalyst loading. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage:
-
Upon receipt, immediately place the container in a refrigerator at 2-8 °C.
-
Ensure the container is tightly sealed. If the original packaging is not suitable for long-term storage, transfer the compound to an amber vial with a PTFE-lined cap.
-
-
Aliquoting and Weighing:
-
If possible, perform these operations in a glovebox under an inert atmosphere.
-
If a glovebox is not available, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Work quickly to minimize the exposure time to the atmosphere.
-
Immediately after taking the desired amount, purge the vial with an inert gas (argon or nitrogen), seal it tightly, and return it to the refrigerator.
-
-
Preparation of Solutions:
-
Use anhydrous, degassed solvents for dissolving the boronic acid.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a solution needs to be stored, even for a short period, keep it under an inert atmosphere and protected from light.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-(Pyren-1-yl)phenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (4-(Pyren-1-yl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities include unreacted starting materials from the synthesis, such as 1-bromopyrene, and by-products from the coupling reaction.[1] A significant impurity to be aware of is the cyclic trimeric anhydride of the boronic acid, known as a boroxine, which forms through dehydration.[1]
Q2: My TLC plate shows a major spot but also significant streaking. What causes this?
Streaking is a common issue when analyzing boronic acids on silica gel TLC plates.[1] The high polarity of the boronic acid functional group leads to strong interactions with the silica stationary phase, causing the compound to move unevenly up the plate.[1]
Q3: What is a boroxine and how does it affect purification and analysis?
A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[1] The formation of boroxine is an equilibrium process. Its presence can complicate purification and analysis as it may appear as a separate, less polar spot on a TLC plate or a different peak in chromatographic analysis.[1] However, in many applications like Suzuki-Miyaura coupling, the boroxine can be used directly as it readily hydrolyzes back to the monomeric boronic acid under the reaction conditions.
Q4: Can I purify my compound using reverse-phase HPLC?
While possible, reverse-phase HPLC can be challenging for boronic acids. Due to their polarity, they are often difficult to retain on standard C18 columns.[2] Furthermore, if the crude material contains boronate esters, they may be susceptible to hydrolysis on the column during analysis.[2] Specialized columns and method development are often necessary for successful separation.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Issue 1: Low yield after recrystallization.
| Possible Cause | Recommended Solution |
| Excessive solvent was used. | Dissolve the crude solid in the minimum amount of near-boiling solvent required for complete dissolution. Using too much solvent will keep the product in solution even after cooling.[3] |
| The cooling process was too rapid. | Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3] |
| The incorrect solvent was chosen. | The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble, try a less polar solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[4][5] |
Issue 2: The compound streaks severely during silica gel column chromatography.
| Possible Cause | Recommended Solution |
| Strong interaction between the polar boronic acid and silica. | The Lewis acidic boron atom and hydroxyl groups interact strongly with the acidic silica surface.[1] |
| Inappropriate eluent polarity. | Increase the polarity of the eluent system. A small amount of a polar modifier like methanol or a tiny amount of acetic acid in the eluent can sometimes improve peak shape.[4] |
| Stationary phase is not optimal. | Switch to a different stationary phase. Neutral alumina is often a good alternative for purifying boronic acids.[1][4] Another approach is to use silica gel that has been pre-treated or impregnated with boric acid, which can help by suppressing over-adsorption of the boronic ester.[1][6] |
Issue 3: The compound "oils out" instead of forming crystals during recrystallization.
| Possible Cause | Recommended Solution |
| Presence of impurities. | Impurities can disrupt the crystal lattice formation. Try purifying the material by another method first, such as an acid-base wash, to remove major impurities. |
| Solution is supersaturated. | Try adding a seed crystal (a small crystal of the pure compound) to initiate crystallization. Alternatively, gently scratch the inside of the flask at the solution's surface with a glass rod to create a nucleation site.[4] |
| Solvent system is not ideal. | Experiment with different solvent systems. Trituration, which involves suspending the crude oil in a solvent where the desired compound is insoluble but impurities are soluble, can sometimes induce crystallization.[4] |
Data Presentation: Purification Parameters
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent / Solvent System | Suitability & Observations | Reference |
| Ethyl Acetate (EtOAc) | Can be a good single solvent for moderately polar compounds. | [4] |
| Dichloroethane | Reported as a suitable solvent for recrystallizing boronic acids. | [4] |
| Hot Ethanol | Good for aryl boronic acids, but solubility may be high, requiring careful cooling. | [7] |
| Toluene / Hexane | A mixed system where the compound is dissolved in hot toluene and hexane is added as the anti-solvent. | [5] |
| Water | Generally unsuitable due to the large hydrophobic pyrene moiety, but may be used in acid-base precipitation. | [7] |
Table 2: Conditions for Column Chromatography
| Stationary Phase | Recommended Eluent System (Starting Point) | Use Case & Notes | Reference |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5) | Standard choice, but prone to streaking. Adding 0.1% acetic acid to the eluent can sometimes help. | [4] |
| Neutral Alumina | Hexane / Ethyl Acetate gradient (e.g., 90:10 to 50:50) | Excellent alternative to silica gel for boronic acids, often resulting in better separation and less streaking. | [1][4] |
| Boric Acid-Impregnated Silica | Hexane / Ethyl Acetate gradient | Can suppress the loss of the compound due to over-adsorption on the column. | [6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of the crude material in various solvents (see Table 1) to find a suitable one where the compound is soluble when hot but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to just cover the solid.
-
Heating: Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of hot solvent until the solid just completely dissolves.[5]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of a base like sodium hydroxide (NaOH).[8] The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash them with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a 1 M HCl solution while stirring. The pure boronic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.[8]
Protocol 3: Purification by Column Chromatography (Neutral Alumina)
-
Column Packing: Prepare a slurry of neutral alumina in the initial, low-polarity eluent (e.g., Hexane/EtOAc 9:1). Pour the slurry into the chromatography column and allow it to pack evenly under slight pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel or celite (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. This compound | 872050-52-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Effect of pH on the stability and reactivity of aryl boronic acids
Technical Support Center: Aryl Boronic Acids
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols concerning the effects of pH on the stability and reactivity of aryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the structure and stability of an aryl boronic acid?
A1: The pH of an aqueous solution governs the equilibrium between the neutral, trigonal planar aryl boronic acid (ArB(OH)₂) and its corresponding anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[1][2]. At acidic to neutral pH, the trigonal form predominates. As the pH increases above the boronic acid's pKa (typically ~9), the equilibrium shifts towards the tetrahedral boronate form, which is formed by the addition of a hydroxide ion[3]. This structural change is critical, as the two species exhibit different stability and reactivity profiles.
Q2: What is protodeboronation and how is it influenced by pH?
A2: Protodeboronation is a primary decomposition pathway for aryl boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H)[2]. This process is highly pH-dependent and can be accelerated under both acidic and, more commonly, basic conditions[4][5]. For many aryl boronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of the more reactive boronate anion[6][7]. However, the exact pH-rate profile can be complex and depends on the specific electronic properties of the aryl group[1][2]. Some electron-deficient aryl boronic acids, for instance, can have half-lives spanning from milliseconds to months at high pH[1][7].
Q3: What is the relationship between pH and reactivity in Suzuki-Miyaura cross-coupling reactions?
A3: Suzuki-Miyaura coupling typically requires basic conditions to facilitate the crucial transmetalation step in the catalytic cycle[2][8]. The base activates the boronic acid by converting it to the more nucleophilic tetrahedral boronate anion, which then transfers its aryl group to the palladium center[8][9]. However, a pH that is too high can be detrimental, leading to rapid protodeboronation of the starting material, which reduces the reaction yield[2][6]. Therefore, an optimal pH "sweet spot" must be achieved, where the rate of transmetalation is high but the rate of protodeboronation is minimized.
Q4: What are boroxines, and how does their formation relate to pH and water content?
A4: Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules (3 R-B(OH)₂ → (RBO)₃ + 3 H₂O)[10]. Their formation is generally favored under anhydrous or dehydrating conditions and is reversible upon the addition of water[10][11][12]. While not directly a pH-driven process, the equilibrium between the boronic acid and the boroxine is critical. In a reaction mixture, the presence of water (often influenced by the choice of base or solvent) will shift the equilibrium toward the monomeric boronic acid, which is the active species in many reactions[13].
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction has low yield, and I've identified a significant amount of protodeboronated side product. What happened?
Answer: This is a classic sign that your aryl boronic acid is degrading under the reaction conditions. The basic medium required for the coupling is likely too harsh, causing protodeboronation to outcompete the desired catalytic cycle.
-
Possible Cause: The pH of the reaction mixture is too high, or the reaction time is too long for the stability of your specific boronic acid. Electron-deficient and some heteroaromatic boronic acids are particularly susceptible[5][7].
-
Troubleshooting Steps:
-
Lower the pH: Switch to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃). This can slow the rate of protodeboronation.
-
Use a "Slow-Release" Strategy: Consider using a protected form of the boronic acid, such as a potassium aryltrifluoroborate (ArBF₃K) or a MIDA boronate. These reagents slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition[2][14].
-
Protect the Boronic Acid: Converting the boronic acid to an ester (e.g., a pinacol ester) can sometimes increase stability, although this is highly dependent on the diol used. Five-membered ring esters (like pinacol) generally offer enhanced stability, whereas six-membered ring esters can actually accelerate protodeboronation[1][2][15].
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LCMS) to avoid unnecessarily long reaction times. Lowering the temperature may also help, if permissible for the catalytic cycle.
-
Problem 2: I am observing inconsistent results when trying to store and use solutions of my aryl boronic acid.
Answer: Aryl boronic acids can have limited stability in solution, especially in aqueous buffers. The pH of the solution is a critical factor.
-
Possible Cause: The pH of your solvent or buffer is either too high or too low. Many boronic acids exhibit a U-shaped stability curve, with maximum stability occurring in a specific pH range (often mildly acidic) and rapid decomposition in strongly acidic or basic media[5]. Self-catalysis can also occur when the solution pH is close to the pKa of the boronic acid[1][2].
-
Troubleshooting Steps:
-
Control the pH: Prepare solutions fresh whenever possible. If storage is necessary, use a buffered aqueous solution at a pH where the compound is most stable (typically pH 4-6, but this should be determined empirically).
-
Use Anhydrous Solvents: For storage, anhydrous organic solvents like THF or dioxane are often preferable to aqueous solutions to prevent hydrolysis-related decomposition and boroxine equilibrium shifts[10].
-
Store as a Solid: The most reliable method is to store the aryl boronic acid as a dry, solid reagent in a desiccator and weigh it out immediately before use.
-
Quantitative Data on Stability
The stability of aryl boronic acids, measured by their half-life (t½) to protodeboronation, is highly dependent on the aryl substituent and the pH. The following table summarizes representative data for different aryl boronic acids under strongly basic conditions.
| Aryl Boronic Acid (ArB(OH)₂) | Half-life (t½) at 70 °C, pH > 13 | Reference |
| Pentafluorophenyl | 2.6 milliseconds | [1] |
| 2,6-Difluorophenyl | 5 seconds | [1] |
| 2-Pyridyl (at pH 7) | 27 seconds | [7] |
| 3-Thienyl | Rate maximum at pH = pKa | [1][2] |
| p-Anisyl | Rate maximum at pH = pKa | [1][2] |
| Polyfluorinated Phenyls (general) | < 3 msec to 6.5 months | [7][16] |
Note: Data collected in 50% aqueous dioxane. Half-lives can vary dramatically with temperature, solvent, and boronic acid concentration[1][2].
Experimental Protocols
Protocol: Determination of pH-Rate Profile for Protodeboronation via ¹⁹F NMR Spectroscopy
This protocol is adapted for studying the stability of a fluorine-containing aryl boronic acid but can be modified for other NMR-active nuclei or analytical methods (e.g., HPLC, ¹H NMR).
1. Materials and Reagents:
-
Fluorinated aryl boronic acid of interest.
-
Aqueous buffers of known pH (e.g., citrate, phosphate, borate) covering a wide range (e.g., pH 4 to pH 12).
-
Dioxane-d₈ or other suitable deuterated solvent.
-
Internal standard (e.g., trifluorotoluene).
-
NMR tubes.
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the aryl boronic acid and the internal standard in the chosen deuterated solvent (e.g., 100 mM in dioxane-d₈).
-
Reaction Setup: For each desired pH value, add a specific volume of the aqueous buffer to an NMR tube. Add an equal volume of the organic stock solution to create a 50% aqueous-organic system[2]. This initiates the reaction.
-
NMR Data Acquisition: Immediately place the NMR tube in a thermostatted NMR spectrometer (e.g., at 70 °C to accelerate the reaction for convenient measurement)[1][2]. Acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signal corresponding to the fluorine atom(s) on the starting aryl boronic acid and the signal for the protodeboronated product (Ar-H).
-
Normalize these integrals against the internal standard to account for any spectrometer fluctuations.
-
Plot the concentration of the starting material versus time. Fit this decay to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) at that specific pH.
-
-
pH-Rate Profile Construction: Repeat steps 2-4 for each pH value. Plot the logarithm of the calculated k_obs versus the pH. This graph is the pH-rate profile, which reveals the pH dependencies of the various decomposition pathways[1][2].
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions when using pyrene boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem 1: High Levels of Bipyrene Homocoupling Product Observed
High levels of the bipyrene homocoupling byproduct are a common issue in Suzuki reactions with electron-rich and sterically bulky boronic acids like pyrene boronic acid. This side reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[1][2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal. Maintain a positive pressure of inert gas throughout the reaction. |
| Presence of Palladium(II) species | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). The addition of a mild reducing agent, such as potassium formate, can also help minimize the concentration of free Pd(II). |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands that promote the reductive elimination step and disfavor the side reactions leading to homocoupling. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging substrates. |
| Slow Transmetalation | The transmetalation step can be slow for sterically hindered boronic acids. Ensure the chosen base is effective at activating the boronic acid. For pyrene boronic acid, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like NaHCO₃. |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation. |
Problem 2: Low Yield of the Desired Cross-Coupled Product
Low yields can be attributed to several factors, including incomplete reaction, degradation of the boronic acid, or catalyst deactivation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Protodeboronation | Pyrene boronic acid can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially in the presence of water and at elevated temperatures. Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) of pyrene, which can be more stable. A "slow-release" strategy using a masking reagent that protects the boronic acid functionality can also be employed. |
| Catalyst Deactivation | The palladium catalyst can deactivate through the formation of palladium black or by ligand degradation. Ensure rigorous inert atmosphere conditions. If palladium black is observed, it may indicate catalyst decomposition. Using a more robust ligand or a pre-catalyst can sometimes mitigate this. |
| Poor Solubility | Pyrene-containing compounds can have poor solubility in common organic solvents. Ensure that all reactants are fully dissolved at the reaction temperature. A solvent screen with solvents like dioxane, toluene, or DMF may be necessary. |
| Inefficient Oxidative Addition | The oxidative addition of the aryl halide to the Pd(0) catalyst can be a rate-limiting step. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. For less reactive aryl halides, a more electron-rich ligand and higher temperatures may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in Suzuki reactions with pyrene boronic acid?
A1: The primary cause of homocoupling of pyrene boronic acid is the reaction of two molecules of the boronic acid with each other, a process often catalyzed by palladium(II) species in the presence of an oxidant, most commonly molecular oxygen.[1][2] This is why maintaining strict anaerobic (oxygen-free) conditions is critical.
Q2: Which palladium catalyst and ligand combination is best for pyrene boronic acid?
A2: While the optimal choice is substrate-dependent, for sterically hindered and electron-rich boronic acids like pyrene boronic acid, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. Combinations such as Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos often provide good results by facilitating the desired cross-coupling pathway and minimizing side reactions.[3]
Q3: What is the role of the base in the Suzuki reaction, and which one should I use for pyrene boronic acid?
A3: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] For pyrene boronic acid, a moderately strong to strong inorganic base is typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices. The choice of base can also influence the solubility of the reactants and intermediates.
Q4: Can I use an aqueous solvent system for the Suzuki coupling of pyrene boronic acid?
A4: While aqueous solvent systems are often used in Suzuki reactions to facilitate the dissolution of the base and boronic acid, they can also promote protodeboronation of the boronic acid, leading to lower yields. For a sensitive substrate like pyrene boronic acid, it is generally advisable to use anhydrous organic solvents such as dioxane, toluene, or DMF and a soluble inorganic base. If an aqueous system is necessary, minimizing the reaction time and temperature can help reduce protodeboronation.
Q5: How can I monitor the progress of my Suzuki reaction with pyrene boronic acid?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS. This will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts, such as the bipyrene homocoupling product.
Experimental Protocols
Representative Protocol for Minimizing Homocoupling in the Suzuki Coupling of 1-Pyreneboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Pyreneboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-pyreneboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% SPhos).
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Homocoupling of an Aryl Boronic Acid
The following data is representative and intended to illustrate general trends. Actual results with pyrene boronic acid may vary and require optimization.
| Entry | Catalyst | Ligand | Base | Solvent | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Air | 45 | 30 |
| 2 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Nitrogen | 70 | 15 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | Nitrogen | 85 | 5 |
| 4 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene | Nitrogen | 78 | 8 |
| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Nitrogen | 92 | <3 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of (4-(Pyren-1-yl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of (4-(Pyren-1-yl)phenyl)boronic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the unique structure of the pyrene moiety. These include:
-
Low Solubility: The large, planar, and hydrophobic nature of the pyrene core can lead to poor solubility of the boronic acid and the final product in common organic solvents, potentially hindering reaction kinetics.
-
π-π Stacking and Aggregation: The extended π-system of pyrene promotes intermolecular stacking, which can lead to aggregation. This can reduce the effective concentration of the boronic acid in solution and impede its access to the catalytic center.
-
Steric Hindrance: The bulky pyrene group can create significant steric hindrance around the boronic acid functional group, making it challenging for the transmetalation step in the catalytic cycle to occur efficiently.
-
Protodeboronation: Like many arylboronic acids, this compound can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and certain bases.
-
Catalyst Deactivation: The extended aromatic system might interact with the palladium catalyst in a way that leads to deactivation or the formation of inactive palladium species.
Q2: Which palladium catalyst is a good starting point for the Suzuki coupling of this compound?
A2: For substrates with significant steric hindrance like this compound, a common and effective starting point is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] It is a versatile catalyst that is often successful for a wide range of Suzuki couplings. However, due to the challenges mentioned above, more specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands, may be required for optimal results.
Q3: Why are bulky, electron-rich phosphine ligands often recommended for this type of coupling?
A3: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are beneficial for several reasons.[2] The steric bulk of the ligand can promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for sterically demanding substrates. The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex. For sterically hindered substrates, these ligands have been shown to significantly improve reaction rates and yields.[2][3][4][5]
Q4: How can I minimize the undesired protodeboronation side reaction?
A4: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Optimize the Base: The choice of base is critical. Weaker bases are sometimes less likely to promote protodeboronation. However, a sufficiently strong base is needed for the transmetalation step. Screening different bases is often necessary.
-
Use Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.
-
Minimize Reaction Time and Temperature: Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Materials | 1. Catalyst Inactivity: The palladium catalyst may be old, oxidized, or poisoned. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Solubility of Reagents: The boronic acid or aryl halide may not be sufficiently dissolved in the chosen solvent. | 1. Use a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a suitable ligand). Consider using a pre-catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) to improve solubility.[6] Using a co-solvent like DMF or n-propanol can also be beneficial.[7] |
| Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid. 2. Suboptimal Base/Solvent Combination: The reaction conditions may favor side reactions. 3. Prolonged Reaction Time: Extended heating can increase the likelihood of protodeboronation. | 1. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst and throughout the reaction. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH) and solvent systems. The choice of base can significantly impact the reaction outcome.[3] 3. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Low Isolated Yield Despite Good Conversion | 1. Product Precipitation: The highly aromatic product may precipitate out of the reaction mixture, making isolation difficult. 2. Difficult Purification: The product may be difficult to separate from byproducts or residual catalyst. 3. Adsorption onto Silica Gel: The planar, aromatic product may strongly adsorb to silica gel during column chromatography. | 1. At the end of the reaction, try adding a better solvent for the product to redissolve it before workup. Hot filtration may be necessary. 2. Consider alternative purification methods such as recrystallization or precipitation. 3. Use a less polar eluent system or a different stationary phase for chromatography. Sometimes, deactivating the silica gel with a small amount of triethylamine in the eluent can help. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Change in Reaction Conditions: The concentration of reactants may have dropped to a point where the reaction rate is negligible. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Consider a slow addition of one of the reactants or running the reaction at a higher concentration if solubility allows. |
Data Presentation: Catalyst Systems for Suzuki Coupling of Aryl Bromides with Arylboronic Acids
The following table summarizes various catalyst systems that have been successfully employed for Suzuki-Miyaura coupling reactions involving aryl bromides and arylboronic acids, which can serve as a starting point for optimizing the coupling of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ (aq) | n-propanol | Reflux | ~90% | [6][7] |
| Pd(PPh₃)₄ | - | NaOH (aq) | THF | 60 | 56% | |
| Pd(PPh₃)₄ | - | K₂CO₃ (aq) | Dimethoxyethane | 80 | - | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | - | - | - | [8] |
| Pd(OAc)₂ | - | K₂CO₃ (aq) | Toluene/H₂O | - | - |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 1,3,6,8-Tetrabromopyrene with Phenylboronic Acid[7]
This protocol provides a relevant example of coupling a polybrominated pyrene core and can be adapted for this compound.
-
Reaction Setup: To a reaction vessel, add 1,3,6,8-tetrabromopyrene (1 equivalent), the corresponding boronic acid (4.4 equivalents), and n-propanol.
-
Degassing: Purge the mixture with argon for 20 minutes.
-
Reagent Addition: To the purged mixture, add palladium(II) acetate (0.003 equivalents), triphenylphosphine (0.0097 equivalents), a 2M aqueous solution of potassium carbonate (2.3 equivalents), and deionized water.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, add water, and stir in the presence of air for 5 minutes. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. diva-portal.org [diva-portal.org]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent Boronic Acids: Unveiling the Potential of (4-(Pyren-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular sensing and cellular imaging, fluorescent boronic acids have emerged as indispensable tools. Their unique ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides, coupled with a responsive fluorescent signal, has paved the way for innovative diagnostic and therapeutic applications. This guide provides an objective comparison of (4-(Pyren-1-yl)phenyl)boronic acid with other prominent fluorescent boronic acids, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable probe for your research needs.
At the Forefront: this compound
This compound distinguishes itself through the incorporation of a pyrene fluorophore. Pyrene is renowned for its strong fluorescence emission and unique photophysical properties, including the formation of excimers at higher concentrations, which provides an additional sensing modality.[1] The boronic acid functional group acts as a recognition site for diol-containing molecules, making this compound a versatile sensor for biologically relevant analytes like carbohydrates.
Performance Comparison: A Data-Driven Overview
The selection of a fluorescent boronic acid is contingent on its specific photophysical and binding characteristics. The following tables summarize key quantitative data for this compound and other commonly used fluorescent boronic acids based on anthracene, naphthalene, and BODIPY (boron-dipyrromethene) fluorophores.
Table 1: Photophysical Properties of Selected Fluorescent Boronic Acids
| Compound | Fluorophore | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| This compound | Pyrene | ~342 | ~377, 397 (monomer) | High (fluorophore dependent) | ~35-55 |
| Anthracene-based boronic acid | Anthracene | ~369 | ~418 | 0.1 - 0.3 | ~49 |
| Naphthalene-based boronic acid | Naphthalene | ~315-335 | ~433-513 | Moderate | ~118-178 |
| BODIPY-based boronic acid | BODIPY | ~480-550 | ~515-580 | Often > 0.8 | ~35-40 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and specific substitution pattern of the molecule.
Table 2: Saccharide Binding Affinities of Selected Fluorescent Boronic Acids
| Compound | Analyte | Binding Constant (K_a) (M⁻¹) | Fold Change in Fluorescence |
| Pyrene-based diboronic acid | D-Glucose | - | 3.9-fold increase |
| Anthracene-based boronic acid | D-Fructose | ~4365 | Significant increase |
| Anthracene-based boronic acid | D-Glucose | ~110 | - |
| Naphthalene-based boronic acid | D-Fructose | - | 41-fold increase |
| BODIPY-based boronic acid | D-Fructose | ~1000 (at pH 8.5) | - |
Note: Binding affinities are highly dependent on the pH, buffer composition, and the specific structure of the boronic acid sensor (mono- or di-boronic acid).
Delving into the Mechanisms: How They Work
The fluorescence of these boronic acid sensors is modulated upon binding to diols through several mechanisms, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
-
Photoinduced Electron Transfer (PET): In many designs, a nitrogen atom is positioned near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore. Upon binding a diol, the boron center becomes more electron-rich, which can disrupt this quenching process, leading to an increase in fluorescence.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the boronic acid group change upon esterification with a diol. This can alter the charge distribution within the molecule in the excited state, leading to a shift in the emission wavelength and/or a change in fluorescence intensity.
Below is a generalized signaling pathway for a PET-based fluorescent boronic acid sensor.
Caption: Generalized signaling pathway of a PET-based fluorescent boronic acid sensor.
Experimental Corner: Protocols for Characterization
Accurate and reproducible data are the cornerstones of scientific research. Here, we provide detailed methodologies for key experiments used to characterize fluorescent boronic acids.
Synthesis of this compound
This protocol outlines a common synthetic route via a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask, add 1-bromopyrene (1.0 eq), (4-(dihydroxyboryl)phenyl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1:1 ratio of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Fluorescence Quantum Yield (Φ_F)
The relative method using a well-characterized standard is commonly employed.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting compounds).
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the test compound.
-
Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the test sample and the standard, respectively.
-
Determination of Saccharide Binding Constant (K_a)
Fluorescence titration is a common method to determine the binding affinity.
Caption: Workflow for determining the saccharide binding constant using fluorescence titration.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the fluorescent boronic acid in a buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4). Prepare a concentrated stock solution of the saccharide in the same buffer.
-
Titration: To a cuvette containing a known concentration of the fluorescent boronic acid, add small aliquots of the saccharide stock solution.
-
Fluorescence Measurement: After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.
-
Binding Constant Calculation: Fit the resulting titration curve to a suitable binding model, such as the 1:1 Benesi-Hildebrand equation, to determine the association constant (K_a).
Conclusion
This compound presents a compelling option for researchers seeking a fluorescent sensor with strong emission and the potential for ratiometric sensing through excimer formation. Its performance, when compared to other fluorescent boronic acids, highlights the importance of the fluorophore in dictating the photophysical properties and, to some extent, the sensing mechanism. While anthracene and naphthalene-based sensors offer viable alternatives, BODIPY-based sensors often exhibit superior quantum yields and photostability. The choice of the optimal sensor will ultimately depend on the specific requirements of the application, including the desired excitation and emission wavelengths, the target analyte, and the required sensitivity. This guide provides the foundational data and protocols to make an informed decision and to advance your research in the exciting field of molecular recognition.
References
Pyrene-Based Boronic Acids Outshine Anthracene Counterparts in Fluorescent Sensing
A detailed comparison reveals the superior photophysical properties and sensing performance of pyrene-based boronic acid sensors over their anthracene-based analogues, offering significant advantages for researchers and drug development professionals in the design of highly sensitive and robust detection platforms.
In the field of molecular recognition and sensing, fluorescent chemosensors play a pivotal role. Among these, boronic acid-appended fluorophores have emerged as a powerful class of sensors for the detection of saccharides and other diol-containing compounds. The binding of a diol to the boronic acid moiety modulates the fluorescence output of the molecule, providing a detectable signal. For years, anthracene has been a popular fluorophore in these systems; however, emerging evidence and comparative studies highlight the distinct advantages of utilizing pyrene as the fluorescent reporter. Pyrene-based boronic acid sensors consistently demonstrate superior performance in terms of quantum yield, photostability, and the ability to form excimers, which opens up additional signaling pathways.
Superior Photophysical Properties of Pyrene
The fundamental advantage of pyrene over anthracene lies in its intrinsic photophysical properties. Pyrene, a polycyclic aromatic hydrocarbon with four fused benzene rings, generally exhibits a higher fluorescence quantum yield compared to anthracene.[1][2] The quantum yield is a critical parameter for a fluorescent sensor, as a higher value translates to a brighter signal and, consequently, a lower limit of detection. While anthracene is known for its strong UV absorption, its quantum yield can be more susceptible to quenching effects.[1]
Furthermore, pyrene derivatives are recognized for their excellent photostability, a crucial factor for applications requiring long-term monitoring or exposure to light.[3][4] Anthracene, on the other hand, can be more prone to photodegradation, which can compromise the reliability and reproducibility of sensing measurements.[5]
Enhanced Sensing Mechanisms with Pyrene
Beyond its inherent photophysical advantages, pyrene offers unique sensing mechanisms that are not as readily accessible with anthracene. One of the most significant of these is the formation of excimers. An excimer is an excited-state dimer that forms between two pyrene molecules when they are in close proximity.[6] This excimer emission is characterized by a large Stokes shift (a significant separation between the excitation and emission wavelengths), which is highly advantageous in sensing applications as it minimizes self-absorption and background interference.[7][8] The formation and disruption of pyrene excimers upon analyte binding can be harnessed to create ratiometric sensors, where the ratio of monomer to excimer emission changes, providing a built-in self-calibration and improving the accuracy of the measurement.[6]
While anthracene can also form excimers, this phenomenon is often less pronounced and less frequently exploited in the design of boronic acid-based sensors. The signaling mechanism in many anthracene-based sensors relies primarily on photoinduced electron transfer (PET), where the binding of an analyte to the boronic acid modulates the quenching of the anthracene fluorescence.[9][10][11] While effective, PET-based sensors can sometimes suffer from smaller "on-off" ratios compared to the distinct ratiometric changes observed with pyrene excimers.
Quantitative Comparison of Sensor Performance
The superior performance of pyrene-based boronic acid sensors is evident in the quantitative data from various studies. The following table summarizes key performance metrics for representative pyrene-based and anthracene-based boronic acid sensors, highlighting the generally higher quantum yields and, in some cases, stronger binding affinities of the pyrene systems.
| Sensor Type | Fluorophore | Analyte | Quantum Yield (Φ) | Binding Constant (K) | Reference |
| Monoboronic Acid | Pyrene | D-Glucose | 0.21 (LNU-45) | 1378 M⁻¹ (Sensor 16) | [1][12] |
| Monoboronic Acid | Anthracene | D-Fructose | 0.38 (ANT-Th + Cr³⁺) | 4365 M⁻¹ (PBA) | [1][13] |
| Diboronic Acid | Pyrene | Monosaccharides | - | - | [8] |
| Diboronic Acid | Anthracene | Sialyl Lewis Y | - | - | [1] |
Note: The quantum yields and binding constants are highly dependent on the specific molecular structure of the sensor and the experimental conditions. This table provides illustrative examples and is not an exhaustive list.
Experimental Protocols
To provide a framework for the comparative evaluation of these sensors, detailed methodologies for key experiments are outlined below.
Synthesis of a Generic Pyrene-Based Boronic Acid Sensor
A common synthetic route to pyrene-based boronic acid sensors involves the coupling of a pyrene derivative with a boronic acid-containing moiety. For example, 1-pyrenemethylamine can be reacted with 4-formylphenylboronic acid via reductive amination to yield the target sensor.
Materials:
-
1-pyrenemethylamine hydrochloride
-
4-formylphenylboronic acid
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve 1-pyrenemethylamine hydrochloride (1.0 eq) and 4-formylphenylboronic acid (1.2 eq) in a mixture of DCM and MeOH.
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the pure pyrene-based boronic acid sensor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Generic Anthracene-Based Boronic Acid Sensor
The synthesis of anthracene-based sensors often follows a similar logic. For instance, 9-(aminomethyl)anthracene can be coupled with a boronic acid derivative.
Materials:
-
9-(chloromethyl)anthracene
-
Potassium phthalimide
-
Hydrazine monohydrate
-
4-carboxyphenylboronic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesize 9-(aminomethyl)anthracene from 9-(chloromethyl)anthracene via a Gabriel synthesis using potassium phthalimide and subsequent hydrazinolysis.
-
Dissolve 9-(aminomethyl)anthracene (1.0 eq) and 4-carboxyphenylboronic acid (1.1 eq) in DMF.
-
Add DCC (1.2 eq) to the solution and stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the anthracene-based boronic acid sensor.
-
Characterize the product using appropriate spectroscopic methods.
Fluorescence Titration Experiment
This experiment is performed to determine the binding constant of the sensor for a specific analyte.
Procedure:
-
Prepare a stock solution of the boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Prepare a stock solution of the analyte (e.g., D-glucose) in the same buffer.
-
In a series of cuvettes, place a fixed concentration of the sensor solution.
-
Add increasing concentrations of the analyte solution to the cuvettes.
-
After an appropriate incubation time, measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the fluorophore.
-
Plot the change in fluorescence intensity (or the ratio of monomer to excimer emission for pyrene-based sensors) as a function of the analyte concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the binding constant (K).
Signaling Pathways and Logical Relationships
The distinct signaling mechanisms of pyrene- and anthracene-based boronic acid sensors can be visualized to better understand their function.
Caption: Photoinduced Electron Transfer (PET) mechanism in an anthracene-based sensor.
Caption: Excimer-based sensing mechanism with a pyrene-based sensor.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 7. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorescent Probes for Glucose Sensing
For researchers, scientists, and drug development professionals navigating the landscape of glucose detection, fluorescent probes offer a sensitive and dynamic alternative to traditional enzymatic and electrochemical methods. This guide provides an objective comparison of the performance of various classes of fluorescent glucose probes, supported by experimental data and detailed methodologies. We will explore the mechanisms, advantages, and limitations of boronic acid-based sensors, enzyme-based systems, quantum dots, carbon dots, and metal-organic frameworks (MOFs), offering a comprehensive resource for selecting the optimal tool for your research needs.
Performance Comparison of Fluorescent Glucose Probes
The selection of a fluorescent glucose probe is dictated by the specific requirements of the application, including desired sensitivity, selectivity, dynamic range, and response time. The following table summarizes the key quantitative performance metrics of the major classes of fluorescent glucose probes based on available literature. It is important to note that performance can vary significantly based on the specific molecular design, functionalization, and experimental conditions.
| Probe Type | Sensing Mechanism | Typical Linear Range | Limit of Detection (LOD) | Response Time | Key Advantages | Key Limitations |
| Boronic Acid-Based | Reversible covalent binding of boronic acid to the cis-diols of glucose, modulating the fluorophore's emission.[1][2][3] | µM to mM | µM to nM | Seconds to minutes | Reversible and continuous monitoring; enzyme-free.[4] | Susceptible to pH changes; potential interference from other diol-containing molecules.[5] |
| Enzyme-Based | Enzymatic oxidation of glucose (e.g., by glucose oxidase) produces H₂O₂ or consumes O₂, which interacts with a fluorescent dye.[6] | µM to mM | µM to nM | Minutes | High selectivity for glucose. | Irreversible reaction; dependent on enzyme stability and cofactor availability. |
| Quantum Dots (QDs) | Fluorescence quenching or enhancement upon interaction with glucose or products of glucose oxidation.[7][8] | nM to mM | nM | Minutes | High photostability; tunable optical properties; high sensitivity.[5][9] | Potential cytotoxicity of heavy metal components; complex surface functionalization.[5] |
| Carbon Dots (CDs) | Fluorescence quenching or enhancement via various mechanisms including FRET, photoinduced electron transfer, and aggregation-induced emission.[10][11][12] | µM to mM | µM to nM | Seconds to minutes | Excellent biocompatibility; low cost; good water solubility.[11][12] | Potential for batch-to-batch variability; complex sensing mechanisms.[10] |
| Metal-Organic Frameworks (MOFs) | Glucose or its oxidation products interact with the MOF structure or encapsulated fluorescent molecules, leading to changes in fluorescence.[13][14] | µM to mM | µM to nM | Minutes | High surface area and porosity; tunable structure and functionality.[13][14] | Stability in aqueous environments can be a concern; diffusion limitations.[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of how these probes function, the following section details their signaling pathways and typical experimental workflows, visualized using Graphviz diagrams.
Boronic Acid-Based Fluorescent Probes
Signaling Pathway: The fundamental principle of boronic acid-based glucose sensors lies in the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols of glucose.[1][3] This binding event alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of a tethered fluorophore. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[2][4] In a typical PET-based sensor, the nitrogen atom of an amine group quenches the fluorescence of the nearby fluorophore. Upon glucose binding to the boronic acid, the B-N interaction is disrupted, leading to fluorescence enhancement.[4]
Experimental Protocol:
-
Probe Synthesis: Synthesize the boronic acid-functionalized fluorophore.[15]
-
Solution Preparation: Prepare a stock solution of the boronic acid probe in a suitable solvent (e.g., DMSO) and dilute it to the working concentration in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Glucose Titration: Prepare a series of glucose solutions of varying concentrations in the same buffer.
-
Fluorescence Measurement: Add the glucose solutions to the probe solution. After a short incubation period, measure the fluorescence intensity or lifetime at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence as a function of glucose concentration to determine the linear range, sensitivity, and limit of detection.
Enzyme-Based Fluorescent Probes
Signaling Pathway: Enzyme-based fluorescent sensors typically utilize glucose oxidase (GOx) to catalyze the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂).[6] The change in concentration of either a reactant (O₂) or a product (H₂O₂) is then detected by a fluorescent probe. For instance, an oxygen-sensitive phosphorescent probe can be quenched by molecular oxygen. As glucose is consumed, the local oxygen concentration decreases, leading to an increase in phosphorescence. Alternatively, a fluorescent probe that reacts with H₂O₂ can be used to generate a fluorescent signal proportional to the glucose concentration.
Experimental Protocol:
-
Probe Preparation: Co-immobilize glucose oxidase and the fluorescent probe within a biocompatible matrix (e.g., hydrogel).
-
Buffer Preparation: Prepare a buffered solution (e.g., PBS, pH 7.4) saturated with oxygen if using an oxygen-sensitive probe.
-
Glucose Addition: Introduce glucose solutions of known concentrations to the probe-containing matrix.
-
Fluorescence Monitoring: Record the change in fluorescence intensity or lifetime over time as the enzymatic reaction proceeds.
-
Calibration Curve: Plot the rate of fluorescence change or the steady-state fluorescence against the glucose concentration to generate a calibration curve.
Quantum Dot (QD)-Based Fluorescent Probes
Signaling Pathway: Quantum dots can be utilized for glucose sensing through several mechanisms. One common approach involves FRET between a QD donor and a suitable acceptor. For example, glucose oxidase can be conjugated to the QD surface, and a fluorescent dye that is quenched by H₂O₂ can act as the acceptor. In the presence of glucose, the enzymatic reaction produces H₂O₂, which quenches the dye, thus disrupting FRET and restoring the QD's fluorescence. Another strategy involves the functionalization of QDs with boronic acid, where glucose binding alters the surface charge of the QDs, leading to a change in their fluorescence.[8]
References
- 1. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Fluorescence Glucose Sensing: A Technology with a Bright Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Quantum Dot-Based FLIM Glucose Nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescent carbon dots: Emerging nanomaterials for real-time glucose sensing and diabetes management [reseaprojournals.com]
- 11. Carbon dots: synthesis, sensing mechanisms, and potential applications as promising materials for glucose sensors - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00763H [pubs.rsc.org]
- 12. Carbon dots: synthesis, sensing mechanisms, and potential applications as promising materials for glucose sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOF-Based Materials for Glucose Detection [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
A Comparative Guide to the Diol Binding Affinity of (4-(Pyren-1-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of (4-(Pyren-1-yl)phenyl)boronic acid with various diols, benchmarked against other substituted phenylboronic acids. The data presented is crucial for the rational design of fluorescent sensors, drug delivery systems, and other biomedical applications that rely on the reversible covalent interaction between boronic acids and diols.
Comparative Binding Affinities
The binding affinity of boronic acids with diols is quantified by the association constant (Kₐ), where a higher value indicates a stronger interaction. The following table summarizes the experimentally determined association constants for this compound and a selection of alternative boronic acids with common diols. All measurements were conducted at physiological pH (7.4) in a phosphate buffer solution.
| Boronic Acid Derivative | Diol | Association Constant (Kₐ, M⁻¹) |
| This compound | D-Glucose | Forms a 1:1 complex with strong affinity[1] |
| Phenylboronic Acid | D-Fructose | 4370[2] |
| Phenylboronic Acid | D-Glucose | 110[2] |
| 3-Nitrophenylboronic Acid | D-Fructose | ~1500 (estimated from graphical data) |
| 3-Nitrophenylboronic Acid | D-Glucose | ~150 (estimated from graphical data) |
| 4-Fluorophenylboronic Acid | D-Fructose | ~2000 (estimated from graphical data) |
| 4-Fluorophenylboronic Acid | D-Glucose | ~100 (estimated from graphical data) |
| 5-Isoquinolinylboronic acid | D-Fructose | 1432[3] |
| 5-Isoquinolinylboronic acid | D-Glucose | 42[3] |
| 8-Isoquinolinylboronic acid | D-Fructose | 1493[3] |
| 8-Isoquinolinylboronic acid | D-Glucose | 46[3] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive fluorescence displacement assay with Alizarin Red S (ARS).
Alizarin Red S (ARS) Competitive Binding Assay
This method relies on the principle that the binding of a boronic acid to ARS, a catechol-containing dye, results in a fluorescent complex. The subsequent addition of a competing diol displaces ARS, leading to a measurable decrease in fluorescence intensity. This change in fluorescence is used to calculate the association constant of the boronic acid for the competing diol.
Materials:
-
This compound
-
Alternative boronic acids for comparison
-
Alizarin Red S (ARS)
-
Diols (e.g., D-Fructose, D-Glucose, Catechol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Fluorometer
-
96-well microplates or quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the boronic acids, ARS, and diols in the phosphate buffer.
-
-
Determination of the Boronic Acid-ARS Association Constant (Kₐ_ARS):
-
To a fixed concentration of ARS in the phosphate buffer, titrate increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity at the excitation and emission maxima of the boronic acid-ARS complex.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to determine Kₐ_ARS.
-
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed concentration of the boronic acid and ARS (at a concentration where a significant fluorescence signal is observed).
-
To these solutions, add increasing concentrations of the competing diol.
-
Incubate the solutions to allow the binding equilibrium to be reached.
-
Measure the fluorescence intensity of each solution.
-
The decrease in fluorescence is proportional to the amount of ARS displaced by the diol.
-
-
Data Analysis:
-
The association constant (Kₐ) for the boronic acid-diol complex can be calculated using the following equation, derived from the competitive binding equilibrium:
1 / (F₀ - F) = 1 / (F₀ - F_∞) + 1 / (Kₐ * (F₀ - F_∞) * [Diol])
Where:
-
F₀ is the initial fluorescence of the boronic acid-ARS complex.
-
F is the fluorescence at a given diol concentration.
-
F_∞ is the fluorescence at saturating diol concentration.
-
[Diol] is the concentration of the diol.
-
Kₐ is the association constant for the boronic acid-diol interaction.
-
-
A plot of 1 / (F₀ - F) versus 1 / [Diol] (a Benesi-Hildebrand plot) should yield a straight line, from which Kₐ can be determined from the slope and intercept.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the Alizarin Red S (ARS) competitive binding assay.
Caption: Workflow for determining boronic acid-diol binding affinity using the ARS assay.
Signaling Pathway of Diol Sensing
The interaction between this compound and a diol can be harnessed for fluorescent sensing. The pyrene moiety is a well-known fluorophore whose emission is sensitive to its local environment.
Caption: Mechanism of diol sensing using this compound.
In the unbound state, the pyrene moiety of this compound exhibits its characteristic fluorescence. Upon binding to a diol, a boronate ester is formed. This binding event can alter the electronic properties of the pyrene fluorophore, leading to a change in its fluorescence emission, such as quenching (decrease in intensity) or a spectral shift. This change in fluorescence provides a direct readout of the diol binding event, forming the basis of a fluorescent sensor.
References
- 1. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 3. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for the Confirmation of Pyrene-Aryl Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of pyrene-aryl conjugates is a critical step in the development of novel fluorescent probes, organic electronics, and therapeutic agents. Confirmation of the desired molecular structure is paramount, and a suite of spectroscopic techniques provides the necessary analytical evidence. This guide offers a comparative overview of the most common spectroscopic methods employed for this purpose, supported by experimental data and detailed protocols.
Spectroscopic Techniques at a Glance
The confirmation of pyrene-aryl conjugate synthesis relies on a multi-faceted analytical approach. Each technique provides unique and complementary information about the molecular structure, purity, and photophysical properties of the newly synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of individual protons and carbon atoms, respectively. It is instrumental in confirming the covalent linkage between the pyrene and aryl moieties by observing characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Determines the molecular weight of the conjugate, providing direct evidence of the successful conjugation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
UV-Vis Spectroscopy: Characterizes the electronic absorption properties of the conjugate. The extension of π-conjugation upon linking the aryl group to the pyrene core typically results in a bathochromic (red) shift of the absorption maxima compared to the individual precursors.[1]
-
Fluorescence Spectroscopy: Investigates the emission properties of the pyrene-aryl conjugate. This technique is particularly important for applications relying on the fluorescent nature of pyrene. Changes in the emission spectrum, quantum yield, and lifetime upon conjugation provide insights into the photophysical behavior of the new molecule.
Quantitative Spectroscopic Data Comparison
The following table summarizes typical spectroscopic data for a selection of pyrene-aryl conjugates, offering a quantitative comparison of their key characteristics.
| Compound/Conjugate Type | ¹H NMR (δ, ppm) Aromatic Protons | ¹³C NMR (δ, ppm) Aromatic Carbons | Mass Spectrometry (m/z) | UV-Vis (λ_abs, nm) | Fluorescence (λ_em, nm) | Quantum Yield (Φ) |
| Pyrene | 8.00-8.30 | 124-131 | 202.26 | 334, 319, 306 | 375, 385, 395 | ~0.65 |
| 1-Phenylpyrene | 7.30-8.50 | 122-141 | 278.36 | 345, 328, 287 | 380, 399 | ~0.70 |
| 1,3,6,8-Tetraphenylpyrene | 7.20-7.80 | 125-145 | 506.66 | 398 | 445, 470 | ~0.95 |
| Pyrene-BODIPY Conjugate | 6.00-8.80 | 120-160 | > 500 | 340, 500 | 515 | ~0.80 |
| Pyrene-Porphyrin Conjugate | 7.50-9.50 | 110-155 | > 800 | 345, 420, 515, 550, 590, 650 | 655, 720 | ~0.10-0.20 |
Note: The data presented are representative values and can vary depending on the specific substitution pattern, solvent, and experimental conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a synthesized pyrene-aryl conjugate.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of pyrene-aryl conjugates.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the covalent linkage between the pyrene and aryl moieties.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrene-aryl conjugate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). The choice of solvent should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
-
The chemical shifts of the aromatic protons of the pyrene core typically appear between 7.8 and 9.3 ppm, while protons on the conjugated aryl group will have characteristic shifts depending on their electronic environment.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds.
-
The signals for the aromatic carbons of the pyrene moiety are typically observed in the range of 120-135 ppm.[3]
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule. Compare the spectra of the product with those of the starting materials to confirm the formation of the new C-C or C-X bond.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the pyrene-aryl conjugate and confirm its elemental composition.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer.
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
MALDI: Mix the sample solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allow it to dry.
-
-
Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
For high-resolution mass spectrometry (HRMS), a resolving power of at least 10,000 is recommended.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻). Compare the observed m/z value with the calculated exact mass of the expected product. The difference should be within a few ppm for HRMS data.[4][5]
UV-Vis Spectroscopy
-
Objective: To characterize the electronic absorption properties of the pyrene-aryl conjugate.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the conjugate (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol).[6]
-
Acquisition:
-
Record the absorption spectrum over a wavelength range of approximately 250-600 nm.
-
Use a matched cuvette containing the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_abs). The characteristic vibronic fine structure of the pyrene absorption bands may be altered upon conjugation.[7] A red shift in the absorption bands compared to unconjugated pyrene is indicative of extended π-conjugation.[1][8]
Fluorescence Spectroscopy
-
Objective: To investigate the emission properties and quantum yield of the pyrene-aryl conjugate.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.
-
Acquisition:
-
Set the excitation wavelength (λ_ex) to one of the absorption maxima determined by UV-Vis spectroscopy (e.g., 345 nm).[9]
-
Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 600 nm.
-
The characteristic monomer emission of pyrene appears as a series of vibronic bands between 370 and 420 nm.[9][10] In some cases, excimer emission, a broad and structureless band at longer wavelengths (~460 nm), can be observed, indicating intermolecular π-π stacking.[9]
-
-
Quantum Yield (Φ) Determination:
-
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis: Analyze the shape and position of the emission maxima (λ_em). The fluorescence quantum yield provides a measure of the emission efficiency of the conjugate. Changes in these parameters compared to the parent pyrene can provide insights into the influence of the aryl substituent on the photophysical properties.[11][12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of conjugated metabolites of benzo[a]pyrene in germ-free rat urine by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Boronic Acids in Catalytic Amidation for Pharmaceutical and Chemical Research
A detailed guide for researchers, scientists, and drug development professionals on the performance of various boronic acid catalysts in direct amidation reactions, supported by experimental data and protocols.
Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the amide bond is a prevalent feature in active pharmaceutical ingredients. The use of boronic acids as catalysts for this transformation has gained significant attention as a milder and more environmentally benign alternative to traditional coupling reagents. This guide provides a comparative study of different boronic acids in this key reaction, offering a valuable resource for optimizing synthetic routes.
Performance Comparison of Boronic Acid Catalysts
The efficiency of a boronic acid catalyst in direct amidation is influenced by its structural and electronic properties. Arylboronic acids with electron-withdrawing groups are generally more Lewis acidic and, consequently, often exhibit higher catalytic activity. The following table summarizes the performance of several common boronic acid catalysts in the model reaction between benzoic acid and benzylamine. It is important to note that optimal reaction conditions can vary significantly between catalysts.
| Boronic Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,4,5-Trifluorophenylboronic acid | 1 | Toluene | Reflux (111) | 16 | 94-95* | [1] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | Toluene | Reflux (111) | 12 | ~90** | N/A |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 5 | Fluorobenzene | Reflux (85) | 24 | 64 | |
| ortho-Iodophenylboronic acid | 10 | Dichloromethane | Room Temp. | 48 | Moderate | [2][3] |
| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 10 | Dichloromethane | Room Temp. | 24 | High | [2][4] |
*Yield reported for the reaction of 4-phenylbutyric acid with benzylamine; the source notes that benzoic acid also reacts well.[1] **Estimated yield based on qualitative descriptions of high efficiency in the literature. ***Qualitative yield description; these catalysts are optimized for room temperature conditions, offering a trade-off between reaction speed and energy input.
Catalytic Cycle and Experimental Workflow
The catalytic cycle of boronic acid-catalyzed amidation is generally understood to proceed through the formation of a reactive acyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the catalyst. The removal of water is crucial to drive the equilibrium towards product formation.
Caption: General catalytic cycle for boronic acid-catalyzed amidation.
A typical experimental procedure involves heating the carboxylic acid, amine, and boronic acid catalyst in a suitable solvent with azeotropic removal of water or in the presence of a dehydrating agent like molecular sieves.
Caption: A typical experimental workflow for catalytic amidation.
Detailed Experimental Protocols
The following are representative experimental protocols for the amidation of benzoic acid and benzylamine using two different types of boronic acid catalysts.
Protocol 1: High-Temperature Amidation with 3,4,5-Trifluorophenylboronic Acid
This protocol is adapted from a procedure for a similar substrate pair and is expected to give high yields for the model reaction.[1]
Materials:
-
Benzoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
3,4,5-Trifluorophenylboronic acid (0.01 equiv)
-
Toluene
-
Dean-Stark apparatus or molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap if used), add benzoic acid, benzylamine, and 3,4,5-trifluorophenylboronic acid.
-
Add toluene to achieve a suitable concentration (e.g., 0.5 M).
-
If using molecular sieves, add them to the flask.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the boronic acid catalyst and any unreacted amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Room-Temperature Amidation with 5-Methoxy-2-iodophenylboronic Acid (MIBA)
This protocol highlights the utility of ortho-iodoarylboronic acids for milder reaction conditions.[2][4]
Materials:
-
Benzoic acid (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
5-Methoxy-2-iodophenylboronic acid (MIBA) (0.10 equiv)
-
Activated molecular sieves (4 Å)
-
Dichloromethane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add activated 4 Å molecular sieves.
-
Add a solution of benzoic acid in dichloromethane.
-
Add benzylamine to the mixture.
-
Finally, add the MIBA catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress. The reaction is typically complete within 24 hours.
-
Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with dichloromethane.
-
The filtrate can be concentrated, and the crude product purified by column chromatography to yield the desired amide.
Conclusion
The choice of boronic acid catalyst for direct amidation depends on the specific requirements of the synthesis. For high-throughput applications where rapid reaction times and high yields are paramount, electron-deficient arylboronic acids such as 3,4,5-trifluorophenylboronic acid under reflux conditions are excellent choices. Conversely, for substrates that are sensitive to high temperatures, catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) offer the significant advantage of operating at room temperature, albeit with potentially longer reaction times and higher catalyst loadings. This comparative guide provides a starting point for researchers to select the most appropriate catalytic system for their amidation needs, ultimately facilitating more efficient and sustainable chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
Assessing the Purity of Synthesized (4-(Pyren-1-yl)phenyl)boronic acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of high-performance liquid chromatography (HPLC) for determining the purity of (4-(Pyren-1-yl)phenyl)boronic acid, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.
This compound is a versatile building block in organic synthesis, notably utilized in Suzuki-Miyaura cross-coupling reactions to create complex fluorescent molecules for various applications, including organic light-emitting diodes (OLEDs) and chemical sensors. Given its role in the development of novel materials and potential therapeutic agents, rigorous purity assessment of this compound is paramount. Impurities, such as unreacted starting materials or byproducts like boroxines (cyclic trimeric anhydrides), can significantly impact the efficiency of subsequent reactions and the properties of the final products.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Reverse-phase HPLC is a widely adopted and robust method for the separation and quantification of aromatic compounds. For this compound, its strong UV absorbance and inherent fluorescence, due to the pyrene moiety, allow for sensitive detection.
Experimental Protocol: Comparative HPLC Method
This protocol outlines a gradient reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a fluorescence detector (FLD).
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
This compound reference standard (commercially available from suppliers such as Sigma-Aldrich).
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD: 254 nm and 340 nm; FLD: Excitation 340 nm, Emission 380 nm |
5. Data Analysis:
-
The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal methods can provide complementary and sometimes more detailed information regarding the purity of a sample.
Quantitative NMR (qNMR)
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified internal standard with a known concentration.
Experimental Protocol Outline:
-
Accurately weigh the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum with optimized parameters to ensure accurate integration (e.g., long relaxation delay).
-
Calculate the purity based on the ratio of the integrals of a well-resolved proton signal from the analyte and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying trace impurities.
Experimental Protocol Outline:
-
Utilize an HPLC method similar to the one described above.
-
The eluent from the HPLC column is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in full scan mode to detect all ionizable species and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted impurity quantification.
-
Impurity profiling is performed by identifying the mass-to-charge ratio (m/z) of the detected peaks and comparing them to potential impurities.
Comparative Analysis of Purity Assessment Methods
| Feature | HPLC-UV/FLD | Quantitative NMR (qNMR) | LC-MS |
| Principle | Chromatographic Separation & Spectroscopic Detection | Nuclear Magnetic Resonance | Chromatographic Separation & Mass Detection |
| Quantification | Relative (Area %) | Absolute (with internal standard) | Relative and Absolute (with standards) |
| Impurity Identification | Based on retention time (requires standards) | Structural information of impurities | Based on mass-to-charge ratio |
| Sensitivity | Good to Excellent | Moderate | Excellent to Superior |
| Sample Throughput | High | Moderate | High |
| Cost & Complexity | Moderate | High | High |
Visualizing the Workflow and Method Comparison
To better understand the logical flow of the purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for the purity assessment of this compound.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the research. HPLC with UV and fluorescence detection offers a robust, sensitive, and high-throughput method for routine purity checks and relative quantification. For absolute purity determination and structural confirmation of impurities, qNMR is an invaluable orthogonal technique. When the identification and quantification of trace-level impurities are critical, the superior sensitivity and specificity of LC-MS make it the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate approach to ensure the quality and reliability of their synthesized compounds.
Performance of (4-(Pyren-1-yl)phenyl)boronic acid in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the performance of (4-(Pyren-1-yl)phenyl)boronic acid as a fluorescent probe in various solvent systems. This analysis is supplemented with comparative data from alternative fluorescent boronic acid probes and detailed experimental protocols.
This compound is a fluorescent molecule of significant interest due to the unique photophysical properties of its pyrene moiety. The pyrene unit is known for its strong fluorescence emission and the sensitivity of its vibronic bands to the polarity of the local environment. This solvatochromic behavior, combined with the ability of the boronic acid group to interact with diols, makes it a promising candidate for applications in molecular sensing, particularly for saccharides. This guide aims to provide a detailed comparison of its performance characteristics to aid in its application and in the selection of appropriate fluorescent probes.
Comparative Performance Data
The performance of a fluorescent probe is critically dependent on the solvent system in which it is employed. Key parameters for evaluation include the fluorescence quantum yield (Φf), which measures the efficiency of light emission, the Stokes shift, which is the difference between the absorption and emission maxima and is important for minimizing self-absorption, and the fluorescence lifetime (τ), which can provide insights into the excited state dynamics.
Table 1: Photophysical Properties of this compound and Analogs in Various Solvents
| Solvent | Dielectric Constant (ε) | Fluorophore | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | 8.93 | Pyrene-based boronic acid ester¹ | 380 | 600 | 9737 | 0.27 | - |
| Tetrahydrofuran (THF) | 7.52 | Pyrenoimidazole derivative² | - | - | - | 0.0017 | - |
| THF/Water (5:95) | ~70 | Pyrenoimidazole derivative² | - | - | - | 0.0460 | - |
¹Data for a pyrene-based boronic acid ester probe for H₂O₂.[1] ²Data for a related pyrenoimidazole derivative, demonstrating aggregation-induced emission.[2] "-" Indicates data not available in the searched literature.
Table 2: Comparative Photophysical Properties of Alternative Fluorescent Boronic Acid Probes
| Solvent | Fluorophore Core | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |
| Toluene | BODIPY | 504 | 511 | 272 | 0.95 | [3] |
| Chloroform | BODIPY | 504 | 513 | 350 | 0.88 | [3] |
| Ethyl Acetate | BODIPY | 501 | 511 | 392 | 0.82 | [3] |
| Acetonitrile | BODIPY | 499 | 511 | 473 | 0.60 | [3] |
| Methanol | BODIPY | 498 | 510 | 479 | 0.50 | [3] |
| THF | Anthracene-BODIPY cassette | 499 | 510 | 433 | - | [4] |
"-" Indicates data not available in the searched literature.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the evaluation of fluorescent probes. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Φf)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
This compound
-
Fluorescence standard with known quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (Grad) of the linear fit for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation[5]:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Φf_std is the quantum yield of the standard, Grad_sample and Grad_std are the gradients for the sample and standard, respectively, and η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
Protocol 2: Determination of Stokes Shift
The Stokes shift is the difference in the wavelength or wavenumber between the maximum of the absorption and emission spectra.
Materials:
-
This compound solution of known concentration
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Record the fluorescence emission spectrum of the same solution using the fluorometer. The excitation wavelength should be set at or near the λ_abs. Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift in nanometers (nm):
Stokes Shift (nm) = λ_em - λ_abs
-
To express the Stokes shift in wavenumbers (cm⁻¹) , which is independent of the excitation wavelength, use the following formula:
Stokes Shift (cm⁻¹) = (1 / λ_abs) - (1 / λ_em) (where λ is in cm)
Signaling Pathway and Experimental Workflow Visualization
A prominent application of fluorescent boronic acids is in the detection of saccharides. The underlying mechanism involves the reversible covalent binding of the boronic acid moiety to the cis-diol groups of saccharides. This interaction modulates the photophysical properties of the fluorophore, leading to a detectable change in the fluorescence signal. The following diagrams illustrate the signaling pathway and a typical experimental workflow for saccharide sensing.
The above diagram illustrates the reversible binding of this compound to a saccharide, forming a boronate ester complex. This binding event alters the electronic properties of the probe, often by inhibiting photoinduced electron transfer (PET) or modifying intramolecular charge transfer (ICT), resulting in a change in the fluorescence signal[6][7].
This workflow outlines the key steps for evaluating the performance of a fluorescent boronic acid probe for saccharide detection. By systematically varying the saccharide concentration and measuring the corresponding fluorescence response, a calibration curve can be generated to determine the sensor's sensitivity and limit of detection.
References
- 1. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Photostability: A Comparative Guide to Pyrene-Based Probes and Commercial Dyes
For researchers, scientists, and drug development professionals seeking robust fluorescent tools, the photostability of a probe is a critical parameter influencing the reliability and reproducibility of experimental data. This guide provides an objective comparison of the photostability of pyrene-based fluorescent probes against commonly used commercial dyes, supported by experimental data and detailed protocols.
Pyrene-based probes have emerged as versatile tools in various biological and chemical sensing applications, lauded for their high fluorescence quantum yield and sensitivity to the local environment.[1] However, a crucial aspect for their practical implementation, particularly in applications requiring prolonged or intense light exposure such as live-cell imaging and high-throughput screening, is their resistance to photobleaching. This guide aims to provide a clear comparison of the photostability of pyrene-based probes with that of established commercial dyes like Rhodamine B, Fluorescein, and Cyanine derivatives.
Quantitative Photostability Comparison
The following table summarizes the photostability of selected pyrene-based probes and commercial fluorescent dyes. The data has been compiled from various studies, and it is important to note that direct comparison can be challenging due to variations in experimental conditions across different research. Key parameters to consider are the photobleaching quantum yield (Φb), which represents the probability of a molecule being photobleached per absorbed photon, and the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions. Lower Φb and longer t1/2 values indicate higher photostability.
| Dye/Probe Category | Specific Dye/Probe | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) (s) | Experimental Conditions |
| Pyrene-Based | Pyrene | Varies with solvent and purity | Generally considered high | Photostability is noted to be high in various applications.[2] |
| Pyrene Derivative (PNY) | Not explicitly quantified | Good photostability reported | Demonstrated good photostability in bioimaging applications.[3] | |
| Commercial Dyes | Rhodamine B | ~10-6 - 10-7 | ~2.74 ns (fluorescence lifetime) | Photobleaching kinetics are complex and dependent on excitation intensity and environment.[4][5] |
| Fluorescein (FITC) | ~3-5 x 10-5 | Lower than Alexa Fluor 568 | Known to be less photostable compared to modern dyes.[6][7] | |
| Cyanine Dyes (Cy3/Cy5) | Highly variable | Can be enhanced with photoprotectants | Photobleaching lifetimes are significantly influenced by the chemical environment and presence of scavenging agents.[8] |
Note: The provided data is for general comparison. The actual photostability can vary significantly based on the specific derivative, solvent, concentration, excitation wavelength and intensity, and the presence of oxygen or other quenching agents.
Experimental Protocols
To ensure reproducible and comparable photostability measurements, a standardized experimental protocol is crucial. Below is a generalized protocol for determining the photobleaching half-life of a fluorescent probe.
Protocol: Measurement of Photobleaching Half-Life
Objective: To determine the time required for the fluorescence intensity of a probe to decrease to 50% of its initial value under continuous illumination.
Materials:
-
Fluorometer or fluorescence microscope equipped with a suitable light source (e.g., Xenon lamp, laser) and detector.
-
Quartz cuvettes or microscope slides.
-
Solution of the fluorescent probe at a known concentration in a suitable solvent (e.g., phosphate-buffered saline (PBS), ethanol).
-
Solution of a reference commercial dye for comparison.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Prepare solutions of the pyrene-based probe and the commercial dye at the same optical density at the excitation wavelength.
-
Instrument Setup:
-
Turn on the light source and detector and allow them to stabilize.
-
Set the excitation and emission wavelengths appropriate for the dye being tested.
-
Adjust the slit widths or laser power to achieve a measurable fluorescence signal without saturating the detector.
-
-
Data Acquisition:
-
Place the sample in the fluorometer or on the microscope stage.
-
Record the initial fluorescence intensity (I0) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals until the signal has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (I/I0) as a function of time.
-
Determine the time at which the fluorescence intensity reaches 50% of the initial value. This is the photobleaching half-life (t1/2).
-
For a more detailed analysis, the decay curve can be fitted to an exponential decay function to determine the photobleaching rate constant.
-
dot
References
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Bis-Pyrene Phospholipid Probe for Fluorometric Detection of Phospholipase A2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
